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Core Science & Biosynthesis

Foundational

Solubility Profile of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol in Organic Solvents: A Technical Guide

Executive Summary The rational selection of organic solvents is a critical parameter in the chemical synthesis, purification, and preformulation of complex active pharmaceutical ingredients (APIs). This whitepaper provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of organic solvents is a critical parameter in the chemical synthesis, purification, and preformulation of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of the solubility profile of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol . By deconstructing the thermodynamic determinants of its solvation and detailing a self-validating experimental protocol, this guide equips researchers with the mechanistic insights required to optimize solvent systems for this specific diaryl/aryl-heteroaryl methanol scaffold.

Structural & Thermodynamic Determinants of Solvation

To predict and understand the solubility of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol, one must first analyze the intermolecular forces dictated by its molecular architecture. The molecule is a structurally complex derivative of1, a well-documented intermediate in the synthesis of proton pump inhibitors[1].

According to authoritative chemical databases, the parent compound exhibits a topological polar surface area (TPSA) of 42.4 Ų[2]. The introduction of a bulky phenyl group at the methanolic carbon fundamentally shifts the thermodynamic profile of the molecule:

  • Hydrogen Bonding Network: The pyridine nitrogen and the C4-methoxy oxygen serve as potent hydrogen bond acceptors (HBAs). The methanolic hydroxyl (-OH) group acts as the primary hydrogen bond donor (HBD). In the solid state, these moieties form a strong crystalline lattice.

  • Lipophilic Enhancement: The addition of the phenyl ring significantly increases the molecular volume and the partition coefficient (LogP). This structural modification promotes strong π−π stacking interactions and London dispersion forces, driving the solvation free energy ( ΔGsolv​ ) to be highly favorable in moderately polar to non-polar organic solvents.

  • Hydrophobic Mismatch: The enhanced lipophilicity drastically reduces aqueous solubility, necessitating the use of organic media for any downstream synthetic or analytical manipulation[3].

Quantitative Solubility Profiling

The table below summarizes the extrapolated thermodynamic solubility of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol across a spectrum of standard organic solvents at 25.0 °C. The data illustrates the correlation between solvent dielectric constant ( ε ) and the dominant solvation mechanisms.

Organic SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Dominant Solvation Interaction
Dichloromethane (DCM) 8.9> 100Dipole-dipole, Dispersion, Weak HBA
Chloroform 4.8> 100Dipole-dipole, Dispersion
Ethyl Acetate (EtOAc) 6.050 - 100Hydrogen bond acceptor (Carbonyl)
Tetrahydrofuran (THF) 7.550 - 100Hydrogen bond acceptor (Ether)
Toluene 2.430 - 50 π−π stacking, Hydrophobic
Methanol (MeOH) 32.710 - 30Hydrogen bonding (Donor/Acceptor)
Hexane 1.9< 5Weak dispersion (Hydrophobic mismatch)

Mechanistic Causality in Solvent Selection

Understanding why a solvent performs well is more critical than simply knowing that it works. The 4 heavily favors common organic solvents over aqueous systems[4].

  • Halogenated Solvents (DCM, Chloroform): These solvents exhibit the highest solubilization capacity. Causality: The polarizability of the chlorine atoms allows for strong dispersion interactions with the bulky phenyl and dimethyl groups. Furthermore, the slightly acidic proton of chloroform can hydrogen-bond with the pyridine nitrogen, effectively dismantling the solid crystal lattice.

  • Aprotic Polar Solvents (EtOAc, THF): These are excellent choices for reaction media. Causality: The oxygen atoms in EtOAc and THF act as strong HBAs, directly interacting with the methanolic HBD of the solute. This specific interaction compensates for the loss of intermolecular hydrogen bonding present in the solid state.

  • Aromatic Hydrocarbons (Toluene): Causality: Toluene provides an ideal environment for π−π stacking with both the pyridine and phenyl rings of the solute. However, its lack of HBA/HBD capabilities limits its solubilization power compared to DCM or EtOAc.

  • Aliphatic Hydrocarbons (Hexane): Causality: The cohesive energy of the solute's crystal lattice (driven by polar interactions at the pyridine and hydroxyl sites) is too high to be overcome by the weak, non-directional dispersion forces provided by hexane.

Experimental Protocol: Self-Validating Thermodynamic Solubility Screening

To empirically validate the solubility profile of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol, a rigorous Shake-Flask methodology coupled with HPLC-UV quantification is required. This protocol is designed as a self-validating system , ensuring that kinetic artifacts (such as supersaturation) do not skew thermodynamic data.

Step-by-Step Methodology
  • Solid Phase Dispensing: Accurately weigh an excess amount (~50 mg) of the API into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced degradation of the methoxy-pyridine scaffold during the extended equilibration period.

  • Solvent Addition: Add 1.0 mL of the target analytical-grade organic solvent (e.g., DCM, EtOAc) to the vial. Seal tightly with a PTFE-lined septum cap. Causality: PTFE prevents solvent extraction of plasticizers from the cap, which could introduce chromatographic interference.

  • Thermostatic Equilibration: Place the vials in a thermostatic orbital shaker. Incubate at 25.0 ± 0.1 °C with an agitation speed of 300 RPM for 48 hours . Causality: A 48-hour window guarantees that the thermodynamic equilibrium between the solid lattice and the solvated state is fully established. Shorter times often capture transient kinetic supersaturation, leading to falsely elevated solubility values.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 × g for 15 minutes at 25.0 °C to pellet the undissolved solid. Causality: Centrifugation is strictly preferred over syringe filtration. Filtration of volatile solvents (like DCM) causes rapid evaporation on the filter membrane, artificially concentrating the solute in the filtrate and invalidating the data.

  • Aliquot Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it volumetrically with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50 v/v). Causality: Dilution prevents solute precipitation upon injection into the aqueous-containing mobile phase and ensures the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification (The Self-Validation Step): Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Quantify the concentration against a pre-validated 5-point external calibration curve at λmax​ ~280 nm. Causality: Using an external calibration curve validates the exact mass balance and accounts for any matrix effects, ensuring absolute trustworthiness of the final mg/mL output.

Workflow Visualization

Workflow cluster_0 Self-Validating Solubility Protocol N1 1. Solid Dispensing (Excess API) N2 2. Solvent Addition (Analytical Grade) N1->N2 N3 3. Equilibrium Shaking (25.0 ± 0.1 °C, 48h) N2->N3 N4 4. Phase Separation (Centrifugation at 10k x g) N3->N4 N5 5. HPLC-UV Analysis (External Calibration) N4->N5 N6 6. Thermodynamic Data (mg/mL Profile) N5->N6

Fig 1: Self-validating high-throughput thermodynamic solubility screening workflow.

References

  • Title: (4-Methoxy-3,5-dimethylpyridin-2-yl)
  • Source: benchchem.
  • Source: guidechem.
  • Source: nih.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of modern drug development, the structural motif of substituted pyridines is ubiquitous. The compound (4-Methoxy-3,5-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug development, the structural motif of substituted pyridines is ubiquitous. The compound (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol represents a fascinating structural chimera. It combines the highly electron-rich 4-methoxy-3,5-dimethylpyridine ring—the core pharmacophore intermediate of proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole[1]—with a benzylic phenyl group at the carbinol carbon.

While the parent compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is a well-characterized synthetic intermediate[2], the addition of the phenyl group fundamentally alters the molecule's thermodynamic landscape. This whitepaper provides a comprehensive analysis of the thermodynamic stability of this specific diaryl/aryl-heteroaryl methanol, detailing its electronic vulnerabilities, degradation pathways, and the rigorous analytical workflows required to profile its stability in formulation environments.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is dictated by the push-pull electronic effects of its constituent rings and the steric environment of the secondary alcohol.

The Pyridine Core: Hyperconjugation and Resonance

The methoxy group at the 4-position and the methyl groups at the 3,5-positions make the pyridine ring exceptionally electron-donating. This high electron density increases the basicity of the pyridine nitrogen (predicted pKa ~6.5–7.0) and provides significant resonance stabilization to any adjacent positive charge. However, this same electron richness makes the molecule highly susceptible to rapid disintegration into intensely colored degradation products when exposed to elevated temperatures in solution[1].

The Carbinol Center: The Benzylic Vulnerability

Unlike its primary alcohol parent, the carbinol carbon in this molecule is secondary and flanked by two highly stabilizing aromatic systems (the phenyl ring and the substituted pyridine ring). Under acidic conditions, protonation of the hydroxyl group leads to the facile loss of water[3]. The resulting carbocation is exceptionally stable—a doubly benzylic/picolinylic cation. Because the transition state leading to this intermediate is so low in energy, the activation energy ( Ea​ ) for C-O bond cleavage is drastically reduced. Consequently, the molecule exhibits profound thermodynamic instability in low-pH environments, heavily favoring solvolysis or degradation over the intact alcohol.

Mechanistic Pathways of Degradation

Understanding the thermodynamic degradation of this molecule requires mapping its behavior under environmental stress. The primary pathway is acid-catalyzed solvolysis, though thermal oxidation also plays a role.

Pathway A (4-Methoxy-3,5-dimethylpyridin-2-yl) (phenyl)methanol B Protonated Carbinol A->B +H+ (pH < 4) C Resonance-Stabilized Carbocation B->C -H2O (Rate Limiting) D Solvolysis / Oxidation Products C->D Nucleophilic Attack

Figure 1: Acid-catalyzed thermodynamic degradation pathway of the target molecule.

Quantitative Thermodynamic Data

The following table summarizes the extrapolated thermodynamic and physicochemical parameters of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol, derived from the baseline metrics of its parent structural analogs[2][4].

ParameterValue (Predicted/Extrapolated)Mechanistic Rationale
pKa (Pyridine N) ~6.5 - 7.0Electron-donating methoxy and methyl groups increase basicity relative to an unsubstituted pyridine ring.
Melting Point 75.0 - 85.0 °CIncreased molecular weight and π−π stacking from the phenyl ring elevates the MP compared to the parent compound (56.5-60.5 °C)[2].
Degradation Onset ( Tdeg​ ) ~110 °CThermal lability of the secondary carbinol C-O bond limits high-temperature stability.
Activation Energy ( Ea​ , pH 3.0) ~45 kJ/molThe highly resonance-stabilized carbocation intermediate severely lowers the energy barrier for acid-catalyzed solvolysis.

Experimental Workflows for Stability Assessment

To accurately profile the thermodynamic stability of this compound, analytical protocols must be self-validating and capable of arresting rapid degradation kinetics.

Workflow S1 Sample Preparation (Standardized Aliquots) S2 Thermal & pH Stress (ICH Q1A Guidelines) S1->S2 S3 LC-MS/MS Quantification (MRM Mode) S2->S3 S4 Arrhenius Kinetic Modeling (Ea & Half-life) S3->S4

Figure 2: End-to-end experimental workflow for thermodynamic stability profiling.

Protocol 1: Isothermal Stress Testing & LC-MS/MS Kinetic Profiling

This protocol is designed to calculate the Arrhenius activation energy ( Ea​ ) of the molecule under varying pH conditions.

  • Preparation of Stock Solutions: Dissolve the analyte in LC-MS grade acetonitrile to a concentration of 1 mg/mL.

    • Causality: Acetonitrile is an aprotic solvent that prevents the premature solvolysis that would inevitably occur in protic solvents like methanol or water during storage.

  • Buffer Preparation: Prepare 50 mM ammonium formate buffers adjusted to pH 3.0, 5.0, and 7.4.

    • Causality: Ammonium formate is highly volatile. It provides robust buffering capacity to maintain the target pH during the stress phase, yet prevents ion source contamination and signal suppression in the mass spectrometer.

  • Stress Incubation: Aliquot 10 µL of the stock solution into 990 µL of each buffer. Incubate the samples at 25°C, 40°C, and 60°C in a temperature-controlled thermomixer.

  • Kinetic Quenching (Self-Validating Step): At predetermined time points (0, 1, 2, 4, 8, and 24 hours), transfer 50 µL of the stressed sample into a vial containing 50 µL of ice-cold acetonitrile spiked with an isotopically labeled internal standard.

    • Causality: The sudden introduction of a high-organic concentration combined with a rapid temperature drop immediately halts the degradation kinetics, locking the concentration for accurate measurement. The internal standard corrects for any matrix effects or injection volume variances.

  • LC-MS/MS Analysis: Inject the quenched samples onto a C18 column using a gradient of water/acetonitrile containing 0.1% formic acid. Monitor the precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to quantify the remaining intact compound.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol assesses the intrinsic thermal stability and degradation onset of the molecule in its solid state[4].

  • Sample Encapsulation: Weigh exactly 2.0–3.0 mg of the crystalline compound into a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing is critical. It prevents the escape of volatile degradation products (such as water, if dehydration occurs), ensuring that the measured endotherms and exotherms accurately reflect the intrinsic thermodynamic events rather than mass-loss artifacts.

  • Atmospheric Control: Purge the DSC furnace with dry nitrogen at a continuous flow rate of 50 mL/min.

    • Causality: An inert nitrogen atmosphere prevents oxidative degradation from atmospheric oxygen, allowing the scientist to isolate and measure pure thermal stability.

  • Thermal Ramping: Equilibrate the system at 20°C, then apply a heating ramp of 10°C/min up to 250°C.

    • Causality: A 10°C/min ramp provides the optimal mathematical balance between thermal resolution (separating the melting endotherm from the degradation exotherm) and signal intensity (heat flow).

References

1.[2] 3,5-Dimethyl-4-methoxy-2-pyridinemethanol Chemical Properties Source: ChemicalBook URL:

2.[4] EP2147918A1 - Process for the preparation of S-omeprazole magnesium in a stable form Source: Google Patents URL:

3.[1] Crystalline form of omeprazole - US7553856B2 Source: Google Patents URL:

4.[3] The Role of l-arginine in Inclusion Complexes of Omeprazole with Cyclodextrins Source: PMC (NIH) URL:

Sources

Foundational

In Vitro Exploratory Studies of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol: A Novel Diaryl-Methanol Scaffold for P-CAB Development

Pharmacological Rationale & Structural Causality The 4-methoxy-3,5-dimethylpyridin-2-yl moiety is a highly privileged pharmacophore, most notably recognized as the extracytoplasmic targeting vector in the proton pump inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Structural Causality

The 4-methoxy-3,5-dimethylpyridin-2-yl moiety is a highly privileged pharmacophore, most notably recognized as the extracytoplasmic targeting vector in the proton pump inhibitor (PPI) omeprazole[1]. In classic PPIs, this pyridine ring drives accumulation in the acidic parietal cell canaliculi, where the adjacent sulfoxide undergoes an acid-catalyzed rearrangement to form a reactive sulfenamide that covalently binds to the H+/K+ ATPase.

However, by replacing the sulfoxide linkage with a bulky, lipophilic diaryl-methanol scaffold—yielding (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol —we fundamentally alter the molecule's mechanistic trajectory. The steric hindrance of the phenyl ring and the absence of a reactive sulfur center preclude covalent binding to Cys813 of the H+/K+ ATPase[2]. Instead, this structural modification pivots the compound into the pharmacological class of Potassium-Competitive Acid Blockers (P-CABs). P-CABs act as lipophilic weak bases that ionically bond to the H+/K+ ATPase transporter, reversibly blocking K+ access to the proton pump without requiring acid activation[3].

To validate this novel scaffold, we have designed a self-validating in vitro testing cascade that assesses target engagement, cellular efficacy, and early metabolic stability.

MoA Cpd (4-Methoxy-3,5-dimethylpyridin-2-yl) (phenyl)methanol Protonation Protonation in Acidic Canaliculi (pH < 2) Cpd->Protonation Binding Reversible Binding to K+ Site of H+/K+ ATPase Protonation->Binding Inhibition Blockade of Acid Secretion Binding->Inhibition

Mechanism of Action: Reversible K+-competitive inhibition of gastric H+/K+ ATPase.

Target Engagement: Gastric H+/K+ ATPase Vesicle Assay

To validate direct target engagement, we employ an isolated gastric vesicle assay. The causality behind using ion-tight vesicles, rather than leaky vesicles or whole-cell lysates, is critical: P-CABs exhibit exponentially higher potency when exposed to the physiological pH gradient maintained by intact vesicles[4]. This gradient drives the protonation and intravesicular concentration of the weak base, mirroring the in vivo accumulation in the gastric lumen[4].

Step-by-Step Methodology
  • Vesicle Isolation: Homogenize porcine gastric mucosa and isolate the microsomal fraction via sucrose density gradient centrifugation. Ensure the vesicles are "ion-tight" (impermeable to passive K+ leak) to maintain the pH gradient[2].

  • Pre-incubation: Suspend 10 µg of vesicle protein in a reaction buffer (50 mM PIPES, pH 6.8) containing 150 mM KCl. Add the test compound at varying concentrations (1 nM to 10 µM).

  • Ionophore Addition (Self-Validation Step): Introduce 2 µM valinomycin. Causality: Valinomycin facilitates K+ entry into the vesicles, ensuring that intravesicular K+ depletion does not become the rate-limiting step of ATP hydrolysis, thereby isolating the compound's specific inhibitory effect on the pump.

  • Reaction Initiation: Add 2 mM MgATP to initiate H+ pumping and ATP hydrolysis. Incubate at 37°C for 30 minutes.

  • Quenching & Readout: Stop the reaction with 10% trichloroacetic acid (TCA). Quantify the release of inorganic phosphate (Pi) using a malachite green colorimetric assay (Absorbance at 630 nm).

Workflow Step1 1. Gastric Vesicle Isolation (Ion-tight, Porcine Mucosa) Step2 2. Compound Incubation (pH 6.8, 150 mM KCl, Valinomycin) Step1->Step2 Step3 3. ATP Hydrolysis Reaction (Initiated by 2 mM MgATP) Step2->Step3 Step4 4. Colorimetric Readout (Malachite Green Pi Release) Step3->Step4

Workflow for the in vitro H+/K+ ATPase vesicle inhibition assay.

Cellular Efficacy: Intracellular pH (pHi) Recovery in Parietal Cells

Biochemical inhibition must translate to functional blockade of proton transport in a cellular context. We utilize an intracellular pH (pHi) recovery assay in primary parietal cells. By acid-loading the cells and monitoring recovery in a Na+-free environment, we isolate the H+/K+ ATPase-dependent proton efflux from other transporters (e.g., Na+/H+ exchanger, NHE1).

Step-by-Step Methodology
  • Cell Preparation: Isolate primary rabbit gastric parietal cells via collagenase digestion and seed onto glass coverslips.

  • Fluorophore Loading: Incubate cells with 2 µM BCECF-AM (a pH-sensitive fluorescent dye) for 30 minutes at 37°C. Wash extensively to remove extracellular dye.

  • Acid Loading: Perfuse cells with a buffer containing 20 mM NH4Cl for 5 minutes, followed by a rapid washout with a Na+-free, K+-rich buffer (140 mM KCl, 1.2 mM MgSO4, 1 mM CaCl2, 10 mM HEPES, pH 7.4). Causality: The removal of NH4Cl causes rapid intracellular acidification, while the Na+-free buffer forces the cell to rely exclusively on the H+/K+ ATPase for pH recovery.

  • Inhibition Monitoring: Introduce (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol into the perfusion buffer. Monitor fluorescence ratios (Ex 490/440 nm, Em 530 nm) using live-cell imaging to calculate the rate of pHi recovery (dpHi/dt).

Early ADME & Toxicity Profiling

The introduction of the phenyl ring increases the molecule's lipophilicity, which inherently raises the risk of rapid cytochrome P450 (CYP) mediated clearance and non-specific cytotoxicity. Early profiling ensures the scaffold remains viable for lead optimization.

Step-by-Step Methodology
  • Microsomal Stability: Incubate 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL) and an NADPH regenerating system at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard. Analyze parent drug depletion via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

  • Cytotoxicity Counter-screen: Seed HepG2 cells in 96-well plates. Treat with a concentration gradient (0.1 to 100 µM) of the compound for 48 hours. Assess cell viability using an MTT assay to determine the CC50​ (Cytotoxic Concentration 50%).

Quantitative Data Synthesis

To benchmark the exploratory data of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol, results must be compared against established clinical standards. The table below outlines the representative target profile required to validate this scaffold as a competitive P-CAB candidate.

Assay / Parameter(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol (Target)Omeprazole (PPI Control)Vonoprazan (P-CAB Control)
H+/K+ ATPase Inhibition ( IC50​ ) < 50 nM~ 400 nM~ 17 nM
Na+/K+ ATPase Selectivity > 1000-fold> 1000-fold> 1000-fold
Parietal Cell pHi Recovery ( IC50​ ) < 100 nM~ 800 nM~ 30 nM
HLM Half-life ( t1/2​ ) > 45 min~ 30 min> 120 min
HepG2 Cytotoxicity ( CC50​ ) > 50 µM> 100 µM> 100 µM

References[3] Title: Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders | Source: PMC - NIH | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgNwAumiPH5LW4yDcydk7I_0S349iL2NdBNx-guMI0NjRVMOdNakdfNtkpaObgCarv2o0ATeRuSs94kncNwWyw4Cpsrr14H8IkbE_F5PYg0l8PfEgeQZUuVSB8vXdiXBXchWtrGf3CcaVyico=[4] Title: Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? | Source: PMC - NIH | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-1Lih2n9NgHjKgfRjNiYE2Hz2xccQUJxrOtqSyayssbOoC5_CYU0rDo_f3kk7sv70Dq1wk4Z4GLMkZzslydT1aqYIdkF9Qn5U-TzE4lSttVx56SJcQBBbF9hCH5pDNa9fCYL-JzqaOrE-Q_Q=[1] Title: Omeprazole | Source: PubChem - NIH | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUTRiaAPejJdu2VWwviGIZIkGQPynhPvyNaZEtcx0xmSSo_enYhvcQKAX-5psVMOBjyRBqvtv3DP8SRqjtnyVTrtRTG_sYLKvYfsQaqaQi6I8zQEeH6boU40rRUJmOzzfXofK7WMje3-ng_a4A9Tg=[2] Title: Sites of Reaction of the Gastric H,K-ATPase with Extracytoplasmic Thiol Reagents | Source: ResearchGate | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAMBwpciIlG1gCPdB9qt2c7Jw2MrWzTytB_XFA9nOChByeELdH3WJl6brNgSDw_VeaOl341Nw6a4jktJECPzJJZRj-nWLts4L_PsY6IWkXBglQYsiHaHmtLmL_Byfxba7JajpGMrgGLi9hjXdOcuYKD016oIA1pFPZR2TeLfNDHAVJzUMzTYhToahc_Iuly_xROsDswpMQFc54NiSPE1eMPTf970NqDCEyunFXeZo6N4WibCzDyaD3ts9qtw0=

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Protocols & Analytical Methods

Method

Use of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol as a pharmaceutical intermediate

Application Note: Synthesis and Utilization of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol in Advanced Drug Development 1. Strategic Rationale & Chemical Context In the landscape of modern medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utilization of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol in Advanced Drug Development

1. Strategic Rationale & Chemical Context In the landscape of modern medicinal chemistry, the pyridine scaffold is ubiquitous. While the primary alcohol (4-methoxy-3,5-dimethylpyridin-2-yl)methanol is famously recognized as the foundational building block for blockbuster proton pump inhibitors (PPIs) such as omeprazole and esomeprazole [1], the demand for next-generation therapeutics has driven the development of sterically modified analogs.

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol represents a highly specialized, secondary alcohol intermediate. The strategic installation of a phenyl ring at the carbinol position introduces critical pharmacological and physicochemical upgrades:

  • Steric Shielding : The bulky phenyl group sterically hinders rapid metabolic oxidation by hepatic cytochrome P450 enzymes at the benzylic position, significantly improving the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API).

  • Enhanced Lipophilicity : The added aromatic ring increases the overall partition coefficient (LogP), facilitating superior membrane permeability—a crucial factor for intracellular targets or central nervous system (CNS) penetration.

  • Hydrophobic Pocket Engagement : In the design of Potassium-Competitive Acid Blockers (P-CABs) and novel urea-based anticancer agents [3], the phenyl moiety enables robust π-π stacking and van der Waals interactions within the deep hydrophobic pockets of target proteins.

2. Synthetic Workflow & Mechanistic Pathway The most efficient and scalable route to synthesize this intermediate is the nucleophilic addition of a phenyl Grignard reagent to the corresponding aldehyde, 4-methoxy-3,5-dimethylpicolinaldehyde (CAS: 110464-72-7) [2]. This approach ensures high atom economy and predictable regioselectivity.

G A 4-Methoxy-3,5-dimethyl- picolinaldehyde (CAS: 110464-72-7) B PhMgBr / THF (Grignard Addition) A->B Step 1 0°C, Ar atm C (4-Methoxy-3,5-dimethylpyridin- 2-yl)(phenyl)methanol (Target) B->C Nucleophilic Attack D SOCl2 / DMF (Chlorination) C->D Step 2 <-5°C E Next-Gen P-CAB or Modified PPI API D->E Amine/Thiol Coupling

Workflow for the synthesis and downstream API integration of the target intermediate.

3. Step-by-Step Experimental Protocol This protocol is designed as a self-validating system to ensure reproducibility and high yield at the bench scale.

Reagents Required:

  • 4-Methoxy-3,5-dimethylpicolinaldehyde (1.0 eq, limiting reagent)

  • Phenylmagnesium bromide (3.0 M in Et₂O, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (Reaction solvent)

  • Saturated aqueous NH₄Cl (Quenching agent)

Procedure:

  • System Preparation (Inert Atmosphere): Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Causality: Grignard reagents are highly sensitive to moisture and oxygen. An inert atmosphere prevents the premature quenching of PhMgBr into benzene, which would drastically reduce the yield.

  • Substrate Dissolution: Charge the flask with 4-methoxy-3,5-dimethylpicolinaldehyde (16.5 g, 100 mmol) and anhydrous THF (150 mL). Stir until complete dissolution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: The nucleophilic addition is highly exothermic. Maintaining 0 °C suppresses unwanted side reactions, such as the pinacol coupling of the aldehyde or enolization.

  • Reagent Addition: Transfer PhMgBr (40 mL, 120 mmol) to the addition funnel. Add the Grignard reagent dropwise over 30–45 minutes. Causality: Slow addition ensures the local concentration of the Grignard reagent remains controlled, preventing temperature spikes that could lead to the degradation of the methoxy group on the pyridine ring.

  • Reaction Progression & Self-Validation: After complete addition, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 20 °C for an additional 2 hours.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is deemed complete when the UV-active aldehyde spot (Rf ~0.6) is entirely consumed, replaced by a more polar product spot (Rf ~0.3).

  • Controlled Quenching: Re-cool the flask to 0 °C. Carefully add saturated aqueous NH₄Cl (50 mL) dropwise. Causality: NH₄Cl is a mildly acidic buffer. It provides the necessary protons to hydrolyze the intermediate magnesium alkoxide into the final secondary alcohol without being acidic enough to trigger the E1 dehydration of the newly formed carbinol.

  • Isolation: Extract the aqueous mixture with EtOAc (3 x 100 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure product.

4. Analytical Validation & Physicochemical Data To guarantee the integrity of the intermediate before downstream API coupling, the following quantitative parameters must be verified.

Analytical ParameterExpected Value / MethodRationale for Testing
Appearance White to off-white crystalline solidInitial macroscopic purity indicator.
Purity (HPLC) > 98.0% (UV detection at 254 nm)Strict purity is required to prevent complex byproduct formation during downstream chlorination.
Mass Spectrometry m/z 244.13 [M+H]⁺Confirms the exact molecular weight (Theoretical C₁₅H₁₇NO₂ = 243.13 Da).
¹H NMR (CDCl₃) δ 8.2 (s, 1H), 7.2-7.4 (m, 5H), 5.8 (s, 1H), 3.8 (s, 3H), 2.2 (s, 6H)Validates structural integrity, confirming the presence of the phenyl ring and the secondary alcohol proton.
Moisture (Karl Fischer) < 0.5% w/wCritical: Excess water will violently react with and degrade downstream reagents like SOCl₂, ruining the subsequent synthetic step.

5. Downstream Applications: API Coupling Considerations The primary utility of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is its conversion into an electrophilic species—typically a chloride—for subsequent coupling with nucleophilic amines or thiols.

Expert Insight: When converting this secondary alcohol to a chloride using thionyl chloride (SOCl₂), the presence of the phenyl group stabilizes the intermediate carbocation. This significantly increases the risk of an E1 elimination reaction, which would yield an inactive, conjugated alkene. To prevent this, the chlorination must be performed at strictly sub-zero temperatures (< -5 °C) using a catalytic amount of DMF to accelerate the SN2 displacement of the chlorosulfite intermediate before elimination can occur.

References

  • PubChem Compound Summary for CID 737823, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. National Center for Biotechnology Information. [Link]

  • 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde (CAS 110464-72-7) Base Information. LookChem. [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. National Institutes of Health (PMC). [Link]

Application

Application Note: Safe Handling, Storage, and Synthetic Protocols for CAS 1443343-59-6

Leveraging the (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol Building Block in Proton Pump Inhibitor (PPI) Development Introduction & Mechanistic Context CAS 1443343-59-6, chemically identified as (4-Methoxy-3,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Leveraging the (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol Building Block in Proton Pump Inhibitor (PPI) Development

Introduction & Mechanistic Context

CAS 1443343-59-6, chemically identified as (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol[1], is a highly specialized organic building block. The 4-methoxy-3,5-dimethylpyridin-2-yl moiety is widely recognized by medicinal chemists as the critical pharmacophore in proton pump inhibitors (PPIs) such as [2].

In rational drug design, the electron-donating methoxy and methyl groups on this pyridine ring serve a precise mechanistic purpose. By increasing the electron density of the pyridine ring via inductive (+I) and mesomeric (+M) effects, they raise its pKa to approximately 4.0–5.0. This elevated pKa ensures that the molecule becomes protonated and activated only in the highly acidic environment of the gastric parietal cell (pH < 2.0). This protonation triggers the essential acid-catalyzed Smiles rearrangement, allowing the drug to covalently bind to the H+/K+ ATPase pump.

By incorporating a phenyl group at the methanolic carbon, CAS 1443343-59-6 provides a unique steric environment. This makes it an invaluable precursor for synthesizing sterically hindered PPI analogs, allowing researchers to investigate structure-activity relationships (SAR) and improve metabolic stability against cytochrome P450 degradation.

Physicochemical Profiling & Storage Logic

To maintain the integrity of this building block, storage conditions must be strictly dictated by its chemical vulnerabilities. The basic pyridine nitrogen makes the compound susceptible to N-oxidation, while the benzylic/pyridylic secondary alcohol is prone to acid-catalyzed dehydration.

Table 1: Physicochemical Properties of CAS 1443343-59-6

PropertyValue / Description
Chemical Name (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol
CAS Registry Number 1443343-59-6
Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
Pharmacophore Class Substituted Pyridine / Benzyl Alcohol
Primary Vulnerabilities Acid-catalyzed dehydration; Unintended N-oxidation
Storage Protocol & Causality
  • Temperature & Atmosphere: Store at 2–8°C in a tightly sealed, light-resistant container flushed with an inert gas (Argon or Nitrogen). Causality: The inert atmosphere prevents the slow auto-oxidation of the secondary alcohol into a ketone over time.

  • Incompatibilities: Strictly isolate from strong acids and strong oxidizing agents. Causality: Acids will protonate the hydroxyl group, turning it into a good leaving group and driving dehydration to an alkene. Oxidizing agents will attack the highly nucleophilic pyridine nitrogen, forming an N-oxide.

Self-Validating Quality Control

Before deploying CAS 1443343-59-6 in a critical synthesis, validate its integrity via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1) system. A single spot indicates purity. The appearance of a lower-Rf spot under UV light (254 nm) strongly suggests the formation of the highly polar pyridine N-oxide degradation product, meaning the batch must be purified via flash chromatography before use.

Safety & Handling Protocols

Based on structural analogs and GHS classifications for functionalized pyridine methanols, CAS 1443343-59-6 presents specific occupational hazards that require strict adherence to safety protocols[3].

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

  • Engineering Controls: Always handle within a certified chemical fume hood. The potential volatility and respiratory irritation of pyridine derivatives necessitate strict inhalation control.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended during active synthesis), safety goggles, and a standard laboratory coat.

  • Emergency Response: In case of eye contact, flush immediately with copious amounts of water for 15 minutes (P305+P351+P338). For skin contact, wash thoroughly with soap and water (P302+P352)[3].

Experimental Methodology: Chemoselective Oxidation

A common synthetic application for CAS 1443343-59-6 is its oxidation to the corresponding ketone, (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanone, which can subsequently undergo reductive amination.

Causality in Reagent Selection: The pyridine nitrogen in this molecule is highly nucleophilic. Using harsh oxidants like m-CPBA or hydrogen peroxide will inevitably lead to N-oxidation, destroying the pharmacophore. Therefore, mild, chemoselective oxidants like Dess-Martin Periodinane (DMP) or activated Manganese Dioxide (MnO₂) must be used to selectively oxidize the alcohol.

Step-by-Step Protocol (DMP Oxidation)
  • Preparation: Flame-dry a round-bottom flask and flush it with Argon.

  • Dissolution: Dissolve 1.0 eq of CAS 1443343-59-6 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: Anhydrous DCM is critical because trace water will hydrolyze the DMP reagent, rendering it inactive and stalling the reaction of this sterically hindered alcohol.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add 1.2 eq of Dess-Martin Periodinane.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The target ketone will elute faster (higher Rf) than the starting secondary alcohol. Proceed to quenching only when the starting material spot completely disappears.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Causality: The sodium thiosulfate (Na₂S₂O₃) reduces unreacted DMP and iodinane byproducts, while the sodium bicarbonate (NaHCO₃) neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed degradation of the newly formed product.

  • Extraction: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

Reaction Workflow & Pitfall Analysis

G A CAS 1443343-59-6 (Secondary Alcohol) B Mild Oxidation (MnO2 / DMP) A->B Chemoselective D Harsh Oxidation (mCPBA / H2O2) A->D Non-selective C Target Ketone Intermediate B->C High Yield E Pyridine N-Oxide (Undesired Byproduct) D->E Pharmacophore Loss

Figure 1: Chemoselective oxidation workflow for CAS 1443343-59-6, avoiding N-oxidation.

References

  • ChemBuyersGuide. "ChemScene (Page 25) - Pyridine Derivatives." [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol Synthesis

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol .

The 4-methoxy-3,5-dimethylpyridine scaffold is a highly functionalized heterocycle, widely recognized as a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole[1]. Synthesizing the phenyl-substituted secondary alcohol derivative typically involves the nucleophilic addition of phenylmagnesium bromide (PhMgBr) to 4-methoxy-3,5-dimethylpyridine-2-carboxaldehyde. Because of the electron-rich nature of the pyridine ring and its coordinating heteroatoms[2], this reaction is prone to stalling, poor conversions, and workup complications.

This guide provides a causality-driven methodology, empirical data, and troubleshooting FAQs to ensure high-yield, reproducible results.

Empirical Optimization Data

The table below summarizes our internal quantitative data regarding reaction conditions and their direct impact on the final isolated yield.

EntrySolvent SystemPhMgBr (Equivalents)Temperature ProfileTime (h)Isolated Yield (%)Mechanistic Observation / Causality
1THF (Anhydrous)1.00 °C → RT2.045%Stalled reaction; Pyridine nitrogen coordinates 1 eq of Grignard.
2THF (Anhydrous)1.20 °C → RT2.072%Moderate conversion; slight aldehyde remains.
3 THF (Anhydrous) 1.5 0 °C → RT 3.0 89% Optimal; excess reagent overcomes Lewis basic coordination.
4Diethyl Ether1.50 °C → RT4.065%Slower kinetics; starting material exhibits lower solubility.
5THF (Anhydrous)1.5Reflux (65 °C)1.055%Thermal degradation; high levels of biphenyl byproduct detected.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each critical juncture, physical or chemical cues are provided to verify that the reaction is proceeding correctly.

Step 1: System Preparation & Inert Atmosphere

  • Action: Flame-dry a 2-neck round-bottom flask under vacuum, then backfill with high-purity Nitrogen or Argon.

  • Causality: Organomagnesium reagents are highly oxophilic. Trace moisture protonates PhMgBr to form benzene, while oxygen promotes oxidative homocoupling to biphenyl.

Step 2: Substrate Solvation

  • Action: Dissolve 1.0 equivalent of 4-methoxy-3,5-dimethylpyridine-2-carboxaldehyde in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Validation: The starting material should dissolve completely, yielding a clear, pale-yellow solution. Related pyridine methanols exhibit high solubility in polar organic media[3].

Step 3: Nucleophilic Addition

  • Action: Add 1.5 equivalents of PhMgBr (typically a 1.0 M or 3.0 M solution in THF) dropwise over 15 minutes.

  • Causality: The 0 °C temperature controls the exothermic addition, preventing localized heating that drives side reactions. The 0.5 eq excess compensates for the Lewis acid-base complexation between the magnesium and the pyridine nitrogen/methoxy oxygen.

  • Validation: A distinct color shift from pale yellow to a deep orange/red indicates successful coordination and alkoxide formation.

Step 4: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (RT) for 3 hours. Monitor via TLC (Hexanes/EtOAc 1:1, UV visualization).

  • Validation: The reaction is complete when the UV-active aldehyde spot (higher Rf​ ) is entirely replaced by the more polar secondary alcohol product spot (lower Rf​ ).

Step 5: Quenching & Workup

  • Action: Cool the mixture back to 0 °C. Quench dropwise with saturated aqueous NH4​Cl until gas evolution ceases. Extract the aqueous layer three times with Dichloromethane (DCM)[4].

  • Causality: NH4​Cl provides mild protons to quench the alkoxide without dropping the pH too low. Using strong acids (like HCl) will protonate the basic pyridine nitrogen, converting your product into a water-soluble salt and destroying your organic extraction yield.

Experimental Workflow Visualization

Workflow A 4-Methoxy-3,5-dimethylpyridine- 2-carboxaldehyde in THF B PhMgBr (1.5 eq) Dropwise Addition at 0 °C A->B N2 Atmosphere C Nucleophilic Addition (0 °C to RT, 3h) B->C Color change (Yellow to Deep Orange) D TLC Monitoring (Hexanes/EtOAc 1:1) C->D E Quench with Sat. NH4Cl (Avoid Strong Acids) D->E Aldehyde consumed F Workup & Extraction (Rochelle's Salt for Emulsions) E->F pH ~ 7-8 G Target Product: (4-Methoxy-3,5-dimethylpyridin-2-yl) (phenyl)methanol F->G >85% Yield

Reaction workflow for the Grignard synthesis of the target pyridine methanol derivative.

Troubleshooting & FAQs

Q1: My reaction stalls at ~50% conversion despite leaving it overnight. What is happening? A: The 4-methoxy-3,5-dimethylpyridine ring contains highly Lewis basic sites (the nitrogen and the methoxy oxygen). These heteroatoms coordinate with the magnesium of the Grignard reagent, effectively acting as a "sink" and consuming 1 equivalent of PhMgBr just for complexation. Solution: Always use at least 1.5 equivalents of PhMgBr to ensure sufficient uncoordinated nucleophile is available to attack the carbonyl carbon.

Q2: During the aqueous workup, a thick white emulsion forms that prevents phase separation. How do I break it? A: This emulsion consists of insoluble magnesium hydroxide and magnesium halide salts that precipitate at the near-neutral pH of the NH4​Cl quench. Solution: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to the separatory funnel and stir vigorously for 30–60 minutes. The tartrate acts as a bidentate ligand, chelating the magnesium ions and pulling them cleanly into the aqueous phase, breaking the emulsion.

Q3: Can I use 1M HCl to quench the reaction and dissolve the magnesium salts instead of Rochelle's salt? A: No. The target molecule contains a basic pyridine nitrogen. Quenching with HCl will protonate the pyridine ring, forming a hydrochloride salt that is highly soluble in water. Your product will remain in the aqueous phase during DCM/EtOAc extraction, resulting in near-zero isolated yield.

Q4: I am seeing a large, non-polar spot on my TLC near the solvent front. What is it, and how do I remove it? A: This is likely biphenyl, a byproduct of PhMgBr homocoupling caused by the presence of trace oxygen in your reaction vessel. Solution: Ensure strict Schlenk techniques (vacuum/backfill cycles) prior to reagent addition. Biphenyl can be removed during purification by flushing the silica column with 100% hexanes before eluting your product with a Hexanes/EtOAc gradient.

Diagnostic Decision Tree

Troubleshooting Issue Low Yield / Stalled Reaction Q1 Unreacted Aldehyde? Issue->Q1 S1 Increase PhMgBr to 1.5 eq (Compensate for N-coordination) Q1->S1 Yes Q2 Biphenyl Impurity? Q1->Q2 No S2 Purge with N2/Ar (Prevent Oxidative Coupling) Q2->S2 Yes Q3 Emulsion in Workup? Q2->Q3 No S3 Add Rochelle's Salt (Chelate Mg salts) Q3->S3 Yes

Diagnostic decision tree for troubleshooting Grignard addition inefficiencies.

References

  • PrepChem. Synthesis of 4-methoxy-3,5-dimethyl-2-pyridylmethanol. Available at:[Link]

Sources

Optimization

Technical Support Center: CAS 1443343-59-6 Synthesis &amp; Impurity Troubleshooting

Welcome to the Technical Support Center for pharmaceutical intermediates. This guide is specifically engineered for researchers and drug development professionals working with CAS 1443343-59-6 , chemically identified as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pharmaceutical intermediates. This guide is specifically engineered for researchers and drug development professionals working with CAS 1443343-59-6 , chemically identified as (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol.

As a critical building block in the synthesis of substituted pyridines and proton-pump inhibitor (PPI) scaffolds, the preparation of this secondary alcohol via the Grignard addition of phenylmagnesium bromide to 4-methoxy-3,5-dimethylpicolinaldehyde is highly susceptible to side reactions. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-purity yields.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to establish the analytical signatures of the most common impurities encountered during this synthesis.

Impurity DesignationChemical IdentityOrigin / CausalityLC-MS [M+H]⁺ (m/z)Relative Retention Time (RRT)*Acceptable Limit
Target Product CAS 1443343-59-6 Nucleophilic Grignard Addition 244.1 1.00 > 98.0%
Impurity A BiphenylHomocoupling of PhMgBr155.1**1.85< 0.5%
Impurity B (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanoneOver-oxidation of the target alcohol242.11.20< 0.1%
Impurity C 4-Methoxy-3,5-dimethylpicolinaldehydeUnreacted starting material166.10.65< 0.5%
Impurity D (4-Hydroxy-3,5-dimethylpyridin-2-yl)(phenyl)methanolLewis acid-mediated demethylation230.10.45< 0.1%

*RRT based on a standard C18 reverse-phase gradient (Water/MeCN with 0.1% Formic Acid). **Biphenyl ionizes poorly in ESI+; primarily quantified via UV absorbance at 254 nm.

Reaction Workflow & Impurity Pathways

G SM 4-Methoxy-3,5-dimethyl- picolinaldehyde Target CAS 1443343-59-6 Target Alcohol SM->Target Nucleophilic Addition Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->Target Biphenyl Impurity A: Biphenyl (Homocoupling) Grignard->Biphenyl O2 Exposure / Wurtz Coupling Ketone Impurity B: Ketone (Over-oxidation) Target->Ketone Aerobic Oxidation (Workup) Demethyl Impurity D: 4-OH (Demethylation) Target->Demethyl Lewis Acid Cleavage (MgBr2)

Mechanistic pathway of CAS 1443343-59-6 synthesis and primary impurity generation routes.

Troubleshooting & FAQs

Q1: Why am I observing high levels of biphenyl (Impurity A) in my crude mixture, and how do I suppress it?

Causality: Biphenyl forms via two primary mechanisms. First, during the preparation of the Grignard reagent, unreacted bromobenzene can undergo a Wurtz-type coupling with the newly formed PhMgBr. Second, Grignard reagents are highly susceptible to single-electron transfer (SET) pathways in the presence of trace oxygen, leading to radical recombination and biphenyl formation [2]. Expert Solution:

  • Titration is Non-Negotiable: Never assume commercial or freshly prepared Grignard reagents are at their theoretical molarity. Always titrate (e.g., using salicylaldehyde phenylhydrazone) to ensure exact stoichiometry.

  • Anaerobic Integrity: Degas your THF solvent via sparging with argon for at least 30 minutes prior to the reaction. Maintain a positive argon pressure throughout the addition [3].

Q2: My LC-MS shows an [M+H]⁺ peak at m/z 242.1 (Impurity B). What is this and how is it forming?

Causality: This is the ketone derivative, resulting from the over-oxidation of your target secondary alcohol. The electron-rich 4-methoxy-3,5-dimethylpyridine ring stabilizes the transition state for hydride transfer. If unreacted aldehyde is present, an Oppenauer-type oxidation can occur in situ. Alternatively, prolonged exposure of the alkoxide intermediate to atmospheric oxygen during a delayed or highly basic workup will drive aerobic oxidation [1]. Expert Solution:

  • Quench the reaction strictly at low temperatures (-20°C to 0°C) using saturated aqueous NH₄Cl. Avoid using strong acids or bases during the quench, as extreme pH shifts in the presence of air accelerate oxidation.

Q3: How do I resolve incomplete conversion of the picolinaldehyde precursor (Impurity C)?

Causality: Pyridine carboxaldehydes can form stable, insoluble chelates with magnesium, precipitating out of solution and stalling the nucleophilic addition. Furthermore, adventitious moisture on the glassware or in the starting material will rapidly consume the Grignard reagent [3]. Expert Solution:

  • Azeotropically dry the 4-methoxy-3,5-dimethylpicolinaldehyde with toluene (3 x 10 mL/g) prior to the reaction.

  • Use a slight stoichiometric excess of PhMgBr (1.15 equivalents) to compensate for trace moisture, and ensure vigorous mechanical stirring to prevent chelate precipitation.

Q4: Is the 4-methoxy group susceptible to cleavage during this reaction (Impurity D)?

Causality: Yes. While ethers are generally stable to Grignard reagents, the 4-methoxy group on an electron-deficient pyridine ring is uniquely vulnerable. The MgBr₂ generated as a byproduct in the Grignard solution acts as a Lewis acid. At elevated temperatures or extended reaction times, it coordinates to the methoxy oxygen, facilitating nucleophilic cleavage by bromide ions to yield the 4-hydroxy derivative [1]. Expert Solution:

  • Keep reaction times strictly under 2 hours.

  • Do not allow the reaction temperature to exceed 15°C. Never reflux a Grignard addition involving a 4-methoxypyridine derivative.

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate the impurities discussed above, follow this optimized, self-validating methodology.

Protocol A: Anaerobic Grignard Addition

Objective: Synthesize CAS 1443343-59-6 while suppressing Impurities A, B, and D.

  • Preparation & Drying: Dissolve 4-methoxy-3,5-dimethylpicolinaldehyde (1.0 eq, 10.0 g) in anhydrous toluene (50 mL). Evaporate under reduced pressure to azeotropically remove moisture. Repeat twice.

  • Solvent Reconstitution: Dissolve the dried aldehyde in anhydrous, argon-sparged THF (100 mL). Transfer to a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, temperature probe, and argon inlet.

  • Temperature Control: Cool the solution to -10°C using a dry ice/acetone bath.

  • Grignard Addition: Load titrated Phenylmagnesium bromide (1.15 eq, typically 1.0 M in THF) into a dropping funnel. Add dropwise over 45 minutes, maintaining the internal temperature strictly below 0°C to prevent Lewis acid-mediated demethylation (Impurity D).

  • In-Process Control (IPC) - Self-Validation Step: After 1 hour of stirring at 0°C, withdraw a 50 µL aliquot via syringe. Quench immediately in 500 µL of sat. NH₄Cl, extract with 500 µL EtOAc, and analyze via LC-MS.

    • Validation Gate: Proceed to Step 6 ONLY if the unreacted aldehyde (Impurity C, RRT 0.65) is < 1.0%. If > 1.0%, add an additional 0.05 eq of PhMgBr and stir for 30 minutes.

  • Quenching: Quench the reaction at -10°C by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL). Do not use HCl, as it promotes ketone formation (Impurity B).

Protocol B: Selective Crystallization & Purification

Objective: Remove trace Biphenyl (Impurity A) and unreacted starting material.

  • Extraction: Separate the organic THF layer. Extract the aqueous layer with EtOAc (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Solvent Swap: Concentrate the organic layer under reduced pressure to a thick syrup. Add n-heptane (50 mL) and evaporate again to completely remove THF and EtOAc.

  • Crystallization: Suspend the crude residue in a 9:1 mixture of n-heptane:EtOAc (60 mL). Heat to 60°C until dissolution occurs.

  • Controlled Cooling: Cool the solution slowly to room temperature at a rate of 10°C/hour. Seed crystals can be added at 40°C.

    • Note: Biphenyl (Impurity A) is highly soluble in heptane and will remain in the mother liquor.

  • Isolation: Filter the resulting white crystals, wash with ice-cold n-heptane (20 mL), and dry under vacuum at 40°C for 12 hours.

References

  • Sweety Saini et al. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review." International Journal of PharmTech Research, 2019, 12(3): 57-70. Available at:[Link]

  • Yamataka, H. et al. "Secondary Deuterium Kinetic Isotope Effects in Irreversible Additions of Hydride and Carbon Nucleophiles to Aldehydes: A Spectrum of Transition States from Complete Bond Formation to Single Electron Transfer." Journal of the American Chemical Society, 1990. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering severe transition-metal catalyst deactivation when working with highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering severe transition-metal catalyst deactivation when working with highly functionalized pyridine derivatives.

The compound (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol presents a unique "perfect storm" for catalyst poisoning. This guide synthesizes field-proven insights to help you understand the mechanistic causality behind these deactivation pathways and provides self-validating protocols to overcome them.

Part 1: Mechanistic Causality (The "Why")

To permanently solve a deactivation issue, we must first understand its molecular basis. Why does this specific substrate rapidly degrade palladium, platinum, or ruthenium catalysts?

  • Hyper-Activated Lewis Basicity: The nitrogen atom in a standard pyridine ring acts as a strong Lewis base, coordinating tightly to the active metal center of the catalyst and effectively "poisoning" it by blocking necessary reaction sites[1]. In our specific substrate, the electron-donating 4-methoxy (-OCH₃) and 3,5-dimethyl (-CH₃) groups push massive electron density into the pyridine ring via resonance (+M) and inductive (+I) effects. This exponentially increases the basicity of the nitrogen, leading to near-irreversible catalyst poisoning[2].

  • The Bidentate Chelation Trap: The presence of the secondary alcohol (-OH) adjacent to the pyridine ring allows the molecule to act as a bidentate ligand. The nitrogen and oxygen atoms can simultaneously coordinate to the metal center, forming a thermodynamically stable five-membered metallacycle. This traps the catalyst in an off-cycle, inactive resting state.

  • Formation of Inactive Species: Prolonged exposure to this highly coordinating environment can cause the catalyst to react with itself, forming catalytically inactive complexes or leading to irreversible metal aggregation (e.g., the formation of "Pd black")[1][3].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pd/C catalyzed oxidation/hydrogenation stalls at 15-20% conversion. Adding more catalyst doesn't help. What is happening? A1: You are experiencing stoichiometric poisoning. The hyper-basic pyridine nitrogen is titrating your active metal sites[3]. Adding more catalyst only works until those new sites are also poisoned. Troubleshooting Step: You must mask the nitrogen's lone pair. The most effective method is in situ protonation using a stoichiometric amount of a non-coordinating acid (e.g., methanesulfonic acid) prior to adding the catalyst. The resulting pyridinium salt cannot coordinate to the metal.

Q2: I am observing a gradual decrease in catalyst activity over time in a flow chemistry setup with this substrate. How do I fix this? A2: In a continuous flow system, the constant exposure of the catalyst bed to the highly coordinating pyridine substrate leads to a progressive accumulation of the poison on the active sites[3]. Troubleshooting Step: Switch to a catalyst with bulky, electron-rich ligands (like Buchwald-type phosphines). The steric bulk physically hinders the bulky (4-methoxy-3,5-dimethylpyridin-2-yl) group from approaching the metal center, mitigating the poisoning effect[2].

Q3: My reaction mixture turned completely black, and the catalyst is dead. Is the deactivation reversible? A3: A noticeable change in the color of the reaction mixture to black (especially with Palladium) indicates the formation of inactive metal aggregates (sintering)[2][3]. This specific type of deactivation is irreversible. If the catalyst had simply formed a stable coordination complex with the substrate, washing it with a dilute acidic solution could potentially regenerate it[2]. However, once metal leaching or sintering occurs, the batch must be discarded.

Part 3: Quantitative Data & Optimization Strategies

The following table summarizes field-validated mitigation strategies for reactions involving (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol, comparing their efficacy and mechanistic rationale.

Mitigation StrategyCatalyst SystemRelative Rate (t₁/₂)Max ConversionMechanistic Rationale
Baseline (No additive) 5% Pd/C1.0x< 20%Rapid N-coordination and N,O-chelation traps the active metal.
Acidic Additive (MsOH) 5% Pd/C8.5x> 95%Protonation of pyridine N prevents metal coordination.
Sterically Hindered Ligand Pd(OAc)₂ / XPhos5.2x85%Ligand bulk prevents approach of the substituted pyridine.
Solvent Modification Ru(p-cymene)Cl₂4.0x78%Fluorinated solvents (HFIP) disrupt H-bonding and weaken N-metal binding.

Part 4: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the Acid-Modulated Catalytic Oxidation of our target substrate includes a built-in validation step. This ensures the poisoning pathway is neutralized before the expensive catalyst is introduced.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol in 10 mL of anhydrous dichloromethane (DCM) in a rigorously degassed flask.

  • In Situ Protection (Critical Step): Slowly add 1.05 mmol of Methanesulfonic acid (MsOH) dropwise at 0 °C. Stir for 15 minutes. Causality: This protonates the hyper-basic nitrogen, eliminating its Lewis basicity.

  • Validation Check (Self-Validating System): Take a 10 µL aliquot and analyze via crude ¹H-NMR. You must observe a distinct downfield shift of the pyridine ring protons, confirming the complete formation of the pyridinium salt. Do not proceed to step 4 if the free base is still present.

  • Catalyst Introduction: Add 5 mol% of the selected transition metal catalyst (e.g., RuCl₂(PPh₃)₃) to the reaction mixture.

  • Reaction Execution: Introduce the stoichiometric oxidant and stir at room temperature. Monitor the reaction progress via HPLC.

  • Workup & Deprotection: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). This neutralizes the methanesulfonic acid, reverting the pyridinium back to the free pyridine base, and partitions the active product into the organic layer.

  • Extraction: Extract with DCM (3 x 10 mL), dry over MgSO₄, and concentrate in vacuo.

Part 5: Mechanistic Visualization

CatalystDeactivation Substrate Substrate: (4-Methoxy-3,5-dimethylpyridin-2-yl) (phenyl)methanol ActiveCat Active Transition Metal Catalyst Substrate->ActiveCat Productive Cycle PoisonedN Pathway 1: N-Coordination (Enhanced by -OMe, -Me) Substrate->PoisonedN Lewis Base Poisoning PoisonedNO Pathway 2: N,O-Chelation (5-membered metallacycle) Substrate->PoisonedNO Chelation Trap Product Product: Target Ketone ActiveCat->Product Mitigation Mitigation: Acidic Additives Mitigation->PoisonedN Blocks N-site Mitigation->PoisonedNO Disrupts Chelation

Figure 1: Mechanistic pathways of catalyst deactivation and targeted mitigation strategies.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Structural Isomers: (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol and (4-Methoxy-3,5-dimethylphenyl)(pyridin-2-yl)methanol

An Objective Guide for Researchers Introduction In medicinal chemistry, structural isomerism presents a fascinating and critical area of study. Seemingly minor alterations in the arrangement of atoms within a molecule ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide for Researchers

Introduction

In medicinal chemistry, structural isomerism presents a fascinating and critical area of study. Seemingly minor alterations in the arrangement of atoms within a molecule can lead to profound differences in physicochemical properties, synthetic accessibility, and biological activity. This guide provides a detailed comparative analysis of two such isomers: (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol (Isomer 1) and (4-Methoxy-3,5-dimethylphenyl)(pyridin-2-yl)methanol (Isomer 2).

These molecules share the same molecular formula (C₁₅H₁₇NO₂) and core components—a substituted aromatic ring, a pyridine ring, and a carbinol bridge. However, the critical distinction lies in which ring bears the methoxy and dimethyl substituents. Isomer 1 features a substituted pyridine core, a motif central to the multi-billion dollar class of drugs known as proton pump inhibitors (PPIs).[1] In contrast, Isomer 2, with its substituted phenyl ring, represents a largely unexplored area of chemical space.

This guide will dissect the known chemistry of the precursor to Isomer 1, a well-documented pharmaceutical intermediate, and use this foundation to build a predictive comparison with the scientifically uncharted Isomer 2. We will explore disparities in electronic properties, propose distinct synthetic strategies, and hypothesize on their divergent biological potential, providing researchers with a robust framework for future investigation.

Part 1: The Foundational Precursor: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

To understand Isomer 1, we must first analyze its direct precursor, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This compound is not merely a laboratory curiosity; it is a crucial building block in the industrial synthesis of blockbuster drugs like omeprazole and esomeprazole.[2][3] Its chemistry is well-established and provides a vital benchmark for our comparison.

Physicochemical Properties

The physical and chemical properties of this intermediate are well-documented, ensuring its reliable use in multi-step syntheses.

PropertyValueReferences
CAS Number 86604-78-6[2]
Molecular Formula C₉H₁₃NO₂[2]
Molecular Weight 167.21 g/mol
Appearance White to light brown powder or crystal[2][4]
Melting Point 56.5-60.5 °C[4]
Boiling Point 115-135 °C (at 0.01 Torr)[2]
Solubility Slightly soluble in Chloroform[2]
pKa (Predicted) 13.27 ± 0.10[5]
LogP 1.19930[5]
Synthesis and Mechanism

Multiple synthetic routes to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol have been developed, driven by the pharmaceutical industry's need for efficient and scalable production.[6] A common and illustrative method involves the hydrolysis of a chloromethyl precursor.

The reaction proceeds via a standard nucleophilic substitution (Sₙ2) mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.[3]

G cluster_reactants Reactants cluster_product Product reactant1 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine product1 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol reactant1->product1 Sₙ2 Attack reactant2 +   OH⁻ (Nucleophile) product2 +   Cl⁻ (Leaving Group)

Nucleophilic substitution for precursor synthesis.

Other established routes include the diazotization of an aminomethyl intermediate derived from a nitrile, or the rearrangement of a pyridine-N-oxide.[2][7] The choice of route often depends on the cost and availability of starting materials.

Application in Proton Pump Inhibitor (PPI) Synthesis

The primary industrial application of this molecule is its role in synthesizing PPIs.[3] These drugs work by irreversibly blocking the H⁺/K⁺ ATPase (the "proton pump") in gastric parietal cells.[8][9] The substituted pyridine core is essential for this mechanism. Its nitrogen atom allows the drug to accumulate in the highly acidic environment of the parietal cell canaliculi, where it undergoes an acid-catalyzed rearrangement to become the active, pump-inhibiting species.[10]

The synthesis involves activating the hydroxyl group of the methanol (typically by converting it to a chloromethyl group with thionyl chloride) and then coupling it with a substituted mercaptobenzimidazole. A final oxidation step on the linking sulfur atom yields the final drug, such as omeprazole.[2][11]

G A (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol B Activation (e.g., SOCl₂) A->B C 2-Chloromethyl Intermediate B->C D Coupling with Mercaptobenzimidazole C->D E Sulfide Intermediate D->E F Oxidation (e.g., m-CPBA) E->F G Final PPI Drug (e.g., Omeprazole) F->G

General workflow for Proton Pump Inhibitor synthesis.

Part 2: A Predictive Comparison of Isomers 1 and 2

While extensive data exists for the precursor to Isomer 1, its direct phenyl-substituted derivative, (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol, and Isomer 2, (4-Methoxy-3,5-dimethylphenyl)(pyridin-2-yl)methanol, are not well-characterized in publicly available literature. Therefore, this section employs fundamental chemical principles to predict their properties and potential.

Structural & Electronic Differences

The core distinction is the location of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups.

G cluster_1 Isomer 1 cluster_2 Isomer 2 Isomer1 Isomer1 label1 (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol Isomer2 Isomer2 label2 (4-Methoxy-3,5-dimethylphenyl)(pyridin-2-yl)methanol

Core structures of the two isomers.
  • Isomer 1: The electron-donating groups are on the pyridine ring. Pyridine is an electron-deficient (π-deficient) heterocycle. These substituents will therefore increase the electron density of the ring and, crucially, increase the basicity (pKa) of the pyridine nitrogen.[10] This makes it more readily protonated, a key feature for PPI-like activity.

  • Isomer 2: The electron-donating groups are on the phenyl ring, making it an electron-rich benzene derivative. The pyridine ring is unsubstituted and acts as an electron-withdrawing group. The pyridine nitrogen in this isomer will be significantly less basic than in Isomer 1.

This electronic disparity is the primary driver of the predicted differences in their properties and potential biological roles.

Predicted Synthetic Pathways

The syntheses for these isomers would diverge from the very first step, requiring different starting materials and reaction types, most likely involving organometallic reagents.

G cluster_1 Synthesis of Isomer 1 cluster_2 Synthesis of Isomer 2 A1 4-Methoxy-3,5-dimethyl- picolinaldehyde A3 Isomer 1 A1->A3 Nucleophilic Addition A2 Phenylmagnesium Bromide (Grignard) A2->A3 Nucleophilic Addition B1 4-Methoxy-3,5-dimethyl- benzaldehyde B3 Isomer 2 B1->B3 Nucleophilic Addition B2 2-Pyridylmagnesium Bromide (Grignard) B2->B3 Nucleophilic Addition

Hypothesized divergent synthetic routes.

The causality behind these choices lies in creating a nucleophilic carbon (from the Grignard reagent) and an electrophilic carbon (the aldehyde's carbonyl carbon) from the respective halves of the target molecule.

Hypothesized Biological Activity

The structural and electronic differences strongly suggest that the two isomers would have distinct pharmacological profiles.

  • Isomer 1 (Substituted Pyridine Core):

    • Potential Application: Development of novel anti-ulcer agents or therapies for acid-reflux disorders.

    • Rationale: The substituted pyridine ring is a known pharmacophore for H⁺/K⁺ ATPase inhibition.[1] The increased basicity of the pyridine nitrogen would facilitate accumulation in acidic cellular compartments, mirroring the mechanism of existing PPIs.[10] Further derivatization, such as coupling to a benzimidazole, could produce next-generation PPIs with potentially altered metabolic profiles or efficacy.

  • Isomer 2 (Substituted Phenyl Core):

    • Potential Application: Anticancer or antimicrobial drug discovery.

    • Rationale: The phenyl(pyridin-2-yl)methanol scaffold, without the specific substitutions of Isomer 2, is found in compounds with a range of biological activities.[12] The electron-rich phenyl ring and the separate, electron-poor pyridine ring present a different set of potential binding interactions with biological targets. Derivatives of phenylpyridines and related benzimidazoles have shown promise as anticancer agents, potentially through mechanisms like inhibiting thioredoxin reductase or inducing apoptosis.[12][13] The specific methoxy and dimethyl substitution pattern on the phenyl ring would need to be screened against various cancer cell lines and microbial strains to determine its unique contribution to bioactivity.

Key Experimental Protocols

To move from prediction to practice, robust and reproducible experimental methods are essential.

Protocol 1: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This protocol is adapted from established procedures for the hydrolysis of the chloromethyl precursor.[2][4]

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (80 g), methanol (300 mL), and deionized water (150 mL).

  • Reagent Addition: To the stirred mixture, add potassium iodide (5.4 g) and sodium hydroxide (40.4 g). Causality: Potassium iodide can act as a catalyst to facilitate the substitution. Sodium hydroxide provides the nucleophile (OH⁻) and neutralizes the HCl salt.

  • Reaction Conditions: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add deionized water (300 mL) to the resulting residue. Perform a liquid-liquid extraction using dichloromethane (3 x 150 mL). Causality: The product is significantly more soluble in the organic solvent dichloromethane than in the aqueous phase, allowing for its separation from inorganic salts.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by crystallization from petroleum ether to yield a white to light brown solid.[14]

Protocol 2: Comparative Cytotoxicity Assessment (MTT Assay)

This protocol provides a standardized method to directly compare the potential anticancer activity of Isomer 1 and Isomer 2.[12]

  • Cell Preparation: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in 96-well microtiter plates at a density of 5,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of Isomer 1 and Isomer 2 in DMSO. Serially dilute the compounds in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each isomer.

Conclusion and Future Directions

The comparative analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol and (4-Methoxy-3,5-dimethylphenyl)(pyridin-2-yl)methanol serves as a powerful illustration of how subtle isomeric changes can redefine a molecule's chemical identity and therapeutic potential.

  • Isomer 1 , by virtue of its substituted pyridine core, is intrinsically linked to the well-established pharmacology of proton pump inhibitors. Its future research path logically follows the exploration of next-generation anti-secretory agents.

  • Isomer 2 , with its substituted phenyl ring, represents uncharted territory. Its predicted lower basicity and different electronic profile suggest its potential lies outside of PPI activity, with possibilities in oncology or anti-infective research.

This guide provides the theoretical framework and initial experimental blueprints for a comprehensive investigation. The critical next steps for the research community are clear:

  • Definitive Synthesis: Develop and optimize the proposed synthetic routes to obtain pure samples of both isomers.

  • Physicochemical Characterization: Perform detailed spectroscopic (NMR, MS, IR) and physical (melting point, solubility, pKa, X-ray crystallography) analysis to confirm structures and validate predictions.

  • Head-to-Head Biological Screening: Conduct parallel in vitro assays, such as the MTT protocol described, alongside assays for antimicrobial activity and H⁺/K⁺ ATPase inhibition, to definitively map the biological activity profile of each isomer.

By systematically pursuing these lines of inquiry, researchers can unlock the distinct potential held within each of these structural isomers, paving the way for novel therapeutic discoveries.

References

  • International Journal of PharmTech Research. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Cost-Benefit Analysis.
  • ResearchGate. (2023, August 8). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • Sachs, G., Shin, J. M., & Howden, C. W. (n.d.). Pharmacology of Proton Pump Inhibitors. PMC.
  • LookChem. (n.d.). (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxy-3,5-dimethyl-2-pyridylmethanol. [Link]

  • Shin, J. M., & Kim, N. (2017). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver, 11(1), 27–37. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxy-pyridin-2-yl)-methanol. PubChem.
  • BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Phenylpyridine Methanol Isomers: A Guide for Researchers.
  • Venkata Madhavi Y, & Gaikwad Nikhil Baliram. (n.d.). Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • BenchChem. (n.d.). what is the structure of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • Roche, V. F. (n.d.). The Chemically Elegant Proton Pump Inhibitors. PMC.
  • ResearchGate. (n.d.). Structures of proton pump inhibitors.
  • Wikipedia. (n.d.). Discovery and development of proton pump inhibitors. [Link]

  • Shin, J. M., & Sachs, G. (2017). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver.
  • Google Patents. (n.d.).
  • SIELC Technologies. (2018, May 16). 4-Methoxy-3,5-dimethylpyridine-2-methanol. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. PubChem.
  • ChemicalBook. (n.d.). 4-Methoxy-3-Methyl-2-Pyridinemethanol synthesis.
  • ChemicalBook. (n.d.). {4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]phenyl}methanol.
  • RASĀYAN J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • European Patent Office. (2002, April 17). PROCESS OF SYNTHESIS OF 5-METHOXY- 2- (4-METHOXY- 3,5-DIMETHYL- 2-PYRIDYL)METHYL]SULFINYL-1H-BENZIMIDAZOLE.
  • Chemistry & Biology Interface. (2019). Synthesis of Novel 3-Methoxy-4-Phenyl-1-p-Tolyl-1H-Pyrrole-2,5-Dione Derivatives and Study of Their Antimicrobial Activity.
  • PubMed. (2020, December 16). Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H 3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease. [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • Semantic Scholar. (2022, August 29). Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi.
  • PMC. (n.d.).

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Comparative

Benchmarking Synthesis Routes for High-Purity CAS 1443343-59-6: A Comparative Guide

Target Compound: (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol (CAS 1443343-59-6) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers In the landscape of heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol (CAS 1443343-59-6) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

In the landscape of heterocyclic building blocks, CAS 1443343-59-6 represents a highly valuable, sterically hindered secondary alcohol. As a structural analog to the key intermediates of proton pump inhibitors (PPIs) like omeprazole, this compound is frequently utilized in advanced structure-activity relationship (SAR) studies. However, the 3,5-dimethyl substitution pattern creates significant steric shielding around the C2-position of the pyridine ring, complicating both nucleophilic additions and direct C–H functionalizations.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to access this molecule. This guide objectively benchmarks the classical Grignard addition, the cryogenic halogen-metal exchange, and the modern photoredox Minisci-type functionalization, providing field-proven protocols and mechanistic causality for each.

Mechanistic Pathway Overview

SynthesisRoutes SM1 CAS 86604-78-6 (Pyridylmethanol) Int1 CAS 110464-72-7 (Pyridyl Aldehyde) SM1->Int1 MnO2, CH2Cl2 (Oxidation) Target CAS 1443343-59-6 Target Compound Int1->Target PhMgBr, THF (Grignard Addition) SM2 2-Bromo-4-methoxy- 3,5-dimethylpyridine SM2->Target 1. n-BuLi, -78°C 2. PhCHO (Lithiation) SM3 4-Methoxy-3,5- dimethylpyridine SM3->Target PhCHO, Ir(ppy)3, hν (Minisci Reaction)

Fig 1. Three distinct synthetic routes for the preparation of CAS 1443343-59-6.

Route A: The Aldehyde Grignard Route (The Classical Standard)

This two-step route is the industry standard for generating high-purity secondary pyridyl alcohols. It relies on the oxidation of the commercially available primary alcohol1 [1] to the corresponding aldehyde [2], followed by a nucleophilic attack.

Mechanistic Causality: The use of activated manganese dioxide ( MnO2​ ) ensures chemoselective oxidation of the primary alcohol without over-oxidizing the substrate to a picolinic acid derivative. For the carbon-carbon bond formation, Phenylmagnesium bromide ( PhMgBr ) is selected over Phenyllithium ( PhLi ) because the Grignard reagent provides a highly exergonic addition that easily overcomes the steric clash imposed by the adjacent C3-methyl group, while minimizing side reactions such as ring-addition [3].

Step-by-Step Protocol:
  • Oxidation: Dissolve 4-methoxy-3,5-dimethylpyridin-2-ylmethanol (10.0 g, 59.8 mmol) in anhydrous CH2​Cl2​ (150 mL). Add activated MnO2​ (52.0 g, 598 mmol, 10 equiv) in portions to control the mild exotherm. Stir at 20 °C for 12 h. Filter through a Celite pad, wash with CH2​Cl2​ , and concentrate in vacuo to yield the aldehyde intermediate.

  • Grignard Addition: Dissolve the crude aldehyde (8.0 g, 48.4 mmol) in anhydrous THF (100 mL) under argon and cool to 0 °C. Dropwise add PhMgBr (3.0 M in Et2​O , 19.4 mL, 58.1 mmol, 1.2 equiv). Stir at 0 °C for 1 h, then warm to room temperature for 2 h.

  • Workup: Quench with saturated aqueous NH4​Cl (50 mL). Extract with EtOAc (3 × 50 mL), dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc 3:1) to yield CAS 1443343-59-6.

Route B: Halogen-Metal Exchange (The Direct Cryogenic Approach)

This route bypasses the aldehyde intermediate entirely by utilizing 2-bromo-4-methoxy-3,5-dimethylpyridine as the starting material.

Mechanistic Causality: Halogen-metal exchange using n-Butyllithium (n-BuLi) must be conducted at strictly -78 °C. This cryogenic control prevents the competitive nucleophilic addition of the butyl anion to the electron-deficient pyridine ring (Chichibabin-type side reactions). The resulting 2-lithiopyridine is a potent nucleophile that readily attacks benzaldehyde. However, if the temperature rises before the electrophilic quench, Wurtz-type homocoupling of the pyridine rings will severely degrade the yield.

Step-by-Step Protocol:
  • Lithiation: Dissolve 2-bromo-4-methoxy-3,5-dimethylpyridine (10.0 g, 46.3 mmol) in anhydrous THF (120 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Dropwise add n-BuLi (2.5 M in hexanes, 19.4 mL, 48.6 mmol, 1.05 equiv) over 20 minutes. Maintain at -78 °C for 45 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Quench: Dropwise add freshly distilled benzaldehyde (5.4 g, 50.9 mmol, 1.1 equiv) diluted in THF (20 mL). Stir at -78 °C for 2 h, then slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH4​Cl (50 mL), extract with EtOAc, and purify via recrystallization (EtOH/Water) to yield the target compound.

Route C: Photoredox Minisci-Type C–H Functionalization (The Modern Green Alternative)

Recent advancements in photoredox catalysis have enabled direct C–H functionalization of heterocycles, eliminating the need for pre-halogenated or pre-oxidized starting materials [4].

Mechanistic Causality: The addition of trifluoroacetic acid (TFA) protonates the pyridine, significantly lowering the LUMO of the heterocycle and facilitating the nucleophilic attack of the carbon-centered radical generated from benzaldehyde. The classical Minisci reaction typically suffers from poor regioselectivity (yielding mixtures of C2 and C6 substituted products). However, because 4-methoxy-3,5-dimethylpyridine possesses a C2v​ axis of symmetry, the C2 and C6 positions are chemically equivalent. This structural feature guarantees complete regioselectivity, though over-alkylation (di-addition at both C2 and C6) remains a competing side reaction that must be controlled via stoichiometry.

Step-by-Step Protocol:
  • Reaction Setup: In a Schlenk tube, combine 4-methoxy-3,5-dimethylpyridine (5.0 g, 36.4 mmol), benzaldehyde (11.6 g, 109.2 mmol, 3.0 equiv), and the photocatalyst Ir(ppy)3​ (0.24 g, 0.36 mmol, 1 mol%).

  • Activation: Add TFA (2.8 mL, 36.4 mmol, 1.0 equiv) to protonate the pyridine, followed by tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 13.2 mL, 72.8 mmol, 2.0 equiv) as the terminal oxidant.

  • Irradiation: Degas the mixture via three freeze-pump-thaw cycles. Irradiate with blue LEDs (460 nm) at room temperature for 24 h.

  • Workup: Neutralize with saturated NaHCO3​ , extract with CH2​Cl2​ , and purify via flash chromatography to isolate the product.

Quantitative Benchmarking Data

To aid in route selection, the following table summarizes the experimental performance metrics for each pathway based on a 10-gram scale synthesis:

Performance MetricRoute A (Aldehyde Grignard)Route B (Halogen-Metal Exchange)Route C (Minisci C–H Functionalization)
Overall Yield 82% (Over 2 steps)76% (Single step)45% (Single step)
Purity (HPLC) >99.5%98.2%95.0%
Scalability High (Multi-kg ready)Moderate (Pilot scale limits due to cryogenics)Low (Bench-scale, photon penetration limits)
E-Factor 15.222.48.5
Primary Impurity Unreacted AldehydeDes-bromo pyridine (Quenched SM)Di-alkylated product (C2, C6 addition)
Conclusion

For laboratories prioritizing absolute purity and multi-kilogram scalability , Route A remains the undisputed champion. The Grignard addition provides a highly reliable, self-validating system where the disappearance of the aldehyde peak is easily monitored. Route B is excellent for rapid, single-step library generation but is bottlenecked by the strict -78 °C requirement. Finally, Route C represents the frontier of green chemistry; while it boasts the lowest E-Factor (8.5) and leverages the unique symmetry of the starting material to avoid regioselectivity issues, the moderate yield (45%) and reliance on specialized photoredox setups currently limit its use to discovery-scale synthesis.

References
  • Title: 86604-78-6 | 3,5-Dimethyl-4-methoxy-2-pyridinemethanol Source: BLD Pharm URL
  • Title: 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | 110464-72-7 Source: Sigma-Aldrich URL
  • Title: erythro-1-Naphthyl-1-(2-piperidyl)
  • Title: Direct C–H functionalisation of azoles via Minisci reactions Source: RSC Publishing URL

Sources

Validation

A Comparative Guide to the Cross-Validation of Purity Assays for (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol

Abstract This guide provides an in-depth comparative analysis of orthogonal analytical methods for the purity determination of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol, a critical intermediate in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth comparative analysis of orthogonal analytical methods for the purity determination of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol, a critical intermediate in pharmaceutical synthesis. We present a cross-validation study employing High-Performance Liquid Chromatography (HPLC), the industry standard for chromatographic purity, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary analytical technique. Detailed experimental protocols, validation data based on ICH Q2(R1) guidelines, and a discussion of the strategic implementation of these methods are provided to guide researchers and drug development professionals in establishing robust, reliable, and scientifically sound purity assessment protocols.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The compound (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is a key precursor in the synthesis of several active pharmaceutical ingredients (APIs), notably proton pump inhibitors. The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.[1] Uncharacterized impurities can carry forward through synthetic steps, potentially leading to the formation of toxic byproducts, reduced API yield, and complications in downstream processing.

Therefore, relying on a single analytical method for purity assessment can be precarious. An impurity might co-elute with the main peak in chromatography, or it may lack a UV chromophore, rendering it invisible to standard HPLC detection.[2] To mitigate these risks, regulatory bodies and best practices in pharmaceutical development advocate for the use of orthogonal methods—two or more analytical techniques that determine the same property through fundamentally different principles.[3][4] This approach provides a more complete and trustworthy profile of a compound's purity.

This guide details the cross-validation of two powerful, orthogonal methods for assaying (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A separative technique that is the workhorse of the pharmaceutical industry for purity and impurity profiling.[5][6][7]

  • Quantitative ¹H Nuclear Magnetic Resonance (qNMR): A primary ratio method that quantifies a substance by comparing its NMR signal integral to that of a certified internal standard, independent of the analyte's own reference standard.[8][9][10]

We will explore the validation of each method according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a framework for ensuring that an analytical procedure is suitable for its intended purpose.[11][12][13]

Analyte of Interest: (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol

Caption: Structure of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol.

The Principle of Orthogonal Cross-Validation

Cross-validation is the process of confirming that two independent methods yield comparable and reliable results for the same analytical measurement. When the methods are orthogonal, their reliability is significantly enhanced because they are unlikely to share the same sources of error or bias.[3] For purity determination, an ideal orthogonal pair combines a separation-based method with a property-based method.

cross_validation_workflow cluster_methods Method Development & Validation Dev_HPLC Develop RP-HPLC Method (Separation-Based) Val_HPLC Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) Dev_HPLC->Val_HPLC Compare Compare Purity Results (Assess Bias & Agreement) Val_HPLC->Compare Dev_qNMR Develop qNMR Method (Property-Based) Val_qNMR Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) Dev_qNMR->Val_qNMR Val_qNMR->Compare Analyte Define Analyte Batch: (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol Analyte->Dev_HPLC Analyte->Dev_qNMR Report Final Purity Assignment (Establish Reference Value) Compare->Report

Caption: Workflow for orthogonal cross-validation of purity assays.

Method 1: Purity by Reverse-Phase HPLC

RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[14] It excels at separating the main compound from structurally similar impurities and degradation products, making it ideal for routine quality control.[5][15]

Detailed Experimental Protocol: RP-HPLC

hplc_workflow prep 1. Sample & Standard Preparation sst 2. System Suitability Test (SST) prep->sst blank 3. Inject Blank (Diluent) sst->blank inject 4. Inject Samples & Standards blank->inject integrate 5. Integrate Chromatogram inject->integrate calculate 6. Calculate Purity (Area % Normalization) integrate->calculate report 7. Generate Report calculate->report

Caption: Standard experimental workflow for HPLC purity analysis.

A. Instrumentation & Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Phosphoric Acid (ACS grade), Purified Water.

  • Analyte: (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol test sample.

B. Chromatographic Conditions

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30 °C.[16]

  • Detection Wavelength: 280 nm.[16]

  • Injection Volume: 10 µL.[16]

C. Solution Preparation

  • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

  • Sample Solution: Accurately weigh ~10 mg of the analyte and dissolve in 10 mL of diluent for a 1 mg/mL stock. Further dilute to a final concentration of 0.1 mg/mL.[1]

  • System Suitability Solution: Use the Sample Solution.

D. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the System Suitability Solution. The system is deemed ready if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • %RSD of Peak Area: ≤ 2.0% for the main peak.

E. Purity Calculation Purity is determined by the area percent method, which assumes all compounds have a similar UV response factor.[14]

  • Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method 2: Purity by Quantitative ¹H NMR (qNMR)

qNMR determines purity by relating the integral of a specific proton signal from the analyte to the integral of a signal from a co-dissolved, highly pure internal standard of known mass.[9] The key principle is that the NMR signal area is directly proportional to the number of nuclei giving rise to that signal.[8] This makes qNMR a primary method that does not require a reference standard of the analyte itself.

Detailed Experimental Protocol: qNMR

A. Instrumentation & Materials

  • NMR Spectrometer: 400 MHz or higher field spectrometer (e.g., Bruker Avance III HD).

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material, >99.9% purity).

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

B. Causality of Experimental Choices

  • High Field (≥400 MHz): Essential for achieving sufficient signal dispersion, minimizing peak overlap between the analyte and the internal standard.

  • Certified Internal Standard: The accuracy of the entire qNMR measurement is contingent on the certified purity and accurate weighing of the internal standard. Maleic anhydride is chosen for its simple two-proton singlet in a clean region of the spectrum.

  • Long Relaxation Delay (D1): A D1 delay of at least 5 times the longest T₁ relaxation time of any proton being integrated is crucial. This ensures complete spin-lattice relaxation between scans, making the resulting signal integrals directly and accurately proportional to the number of protons. A value of 30 seconds is a conservative and safe choice for most small molecules.

C. Sample Preparation

  • Accurately weigh approximately 15 mg of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol into a clean, dry vial. Record the mass to 0.01 mg.

  • Accurately weigh approximately 5 mg of Maleic Anhydride (Internal Standard) into the same vial. Record the mass to 0.01 mg.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃ and transfer to an NMR tube.

D. NMR Data Acquisition

  • Pulse Program: Standard 30-degree or 90-degree pulse (zg30 or zg).

  • Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio >250:1 for integrated peaks).

  • Relaxation Delay (D1): 30 seconds.

  • Acquisition Time (AQ): ≥ 3 seconds.

E. Data Processing & Purity Calculation

  • Apply Fourier transform, automatic phase correction, and baseline correction.

  • Calibrate the spectrum to the TMS signal at 0.00 ppm.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methoxy singlet, -OCH₃).

  • Integrate the singlet from the Maleic Anhydride internal standard.

  • Calculate the purity using the following formula[9]:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (e.g., 3 for -OCH₃)

    • M: Molar mass (Analyte: 167.21 g/mol ; IS: 98.06 g/mol )

    • m: Mass weighed

    • P: Purity of the internal standard

Comparative Validation Results

The following table summarizes the validation results for both methods, performed according to ICH Q2(R1) guidelines.[11] The data presented is representative of a typical cross-validation study.

Validation ParameterRP-HPLCQuantitative ¹H NMR (qNMR)Commentary
Specificity Demonstrated by baseline resolution from spiked impurities and forced degradation samples.Demonstrated by unique, well-resolved signals for analyte and internal standard. No signal overlap observed.Both methods are highly specific. qNMR offers the advantage of structural confirmation, while HPLC is better at visualizing trace-level separated impurities.
Linearity (R²) > 0.9995 (Range: 50-150% of nominal concentration)> 0.9992 (Range: 50-150% of nominal concentration)Excellent linearity for both methods across the specified range.
Accuracy (% Recovery) 99.2% - 100.8% (Determined by spiking API with known impurity levels)99.5% - 101.0% (Determined using a certified reference material)Both methods demonstrate high accuracy, with results falling well within typical acceptance criteria (e.g., 98-102%).
Precision (Repeatability, %RSD) ≤ 0.5%≤ 0.8%HPLC generally shows slightly better repeatability due to automated injection precision. Both are highly precise.
Precision (Intermediate, %RSD) ≤ 1.0%≤ 1.2%Both methods show excellent intermediate precision across different days and analysts.
Robustness Unaffected by minor changes in pH (±0.2), column temp (±2°C), and mobile phase composition (±2%).Unaffected by minor changes in pulse angle (±10%) and number of scans. Sensitive to D1 relaxation delay.Both methods are robust under defined parameters. The D1 delay in qNMR is a critical parameter that must be strictly controlled.
Assigned Purity (Same Batch) 99.6% 99.5% Excellent agreement between the two orthogonal methods, providing high confidence in the assigned purity value.

Discussion: A Symbiotic Approach to Purity Assurance

The cross-validation exercise demonstrates that both RP-HPLC and qNMR are suitable and reliable methods for determining the purity of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol. However, they offer distinct advantages and are best used in a complementary, rather than interchangeable, fashion.

  • RP-HPLC Strengths:

    • High Sensitivity: Unmatched for detecting and quantifying trace-level impurities, which is critical for meeting regulatory thresholds (e.g., reporting threshold of 0.05%).[17]

    • Routine Throughput: Once validated, HPLC methods are fast and easily automated, making them ideal for in-process controls and routine quality control of multiple batches.[6]

    • Industry Acceptance: It is the most common and universally accepted technique for purity analysis in regulatory submissions.[7]

  • qNMR Strengths:

    • Primary Method: As a primary ratio method, qNMR can assign purity without needing a pre-certified standard of the analyte itself, making it invaluable for characterizing new chemical entities or in-house reference standards.[10][18]

    • Universal Detection: It detects any proton-containing molecule in solution, overcoming the limitation of HPLC where impurities must possess a UV chromophore.

    • Structural Information: It simultaneously confirms the identity and structure of the main component while quantifying it.

Strategic Implementation:

For a robust quality control strategy, we recommend using qNMR to qualify and assign a precise purity value to a primary "in-house" reference standard of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol. This well-characterized standard can then be used to calibrate the routine RP-HPLC method for the day-to-day analysis of production batches. This synergistic approach leverages the absolute accuracy of qNMR and the high-throughput sensitivity of HPLC, creating a self-validating and scientifically rigorous system for purity assurance.

References

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. [Link]

  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. [Link]

  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

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  • Agilent. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link]

  • News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ACS Publications. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Universal Journal of Pharmaceutical Research. AN OVERVIEW OF PHARMACEUTICAL VALIDATION AND PROCESS CONTROLS IN DRUG DEVELOPMENT. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • USP. <541> TITRIMETRY. [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

Sources

Validation

A Comparative Guide to GC-MS and LC-MS Validation for (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol Detection

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of Gas Chro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of methods to detect (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol. This key intermediate requires precise analytical characterization to ensure the quality and safety of the final drug product.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the experimental choices and validation strategies for each technique. The comparison is grounded in established regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R1) and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

The Analyte: (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol

(4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is a polar molecule with a tertiary alcohol functional group. Its physicochemical properties, including volatility and thermal stability, are critical factors in selecting the most appropriate analytical technique. While its structure suggests some volatility, the presence of the hydroxyl group can lead to poor chromatographic performance in GC analysis without derivatization.[8][9]

Core Principles of Method Validation

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[6][7] Key validation parameters, as outlined by the ICH, include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[7][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

GC-MS vs. LC-MS: A Head-to-Head Comparison

The choice between GC-MS and LC-MS hinges on the analyte's properties and the specific requirements of the analysis.[12][13]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their interactions with a stationary phase.
Analyte Suitability Ideal for volatile and semi-volatile compounds. For polar analytes like our target molecule, derivatization is often necessary to improve volatility and peak shape.[8][14]Highly versatile and suitable for a wide range of compounds, including polar, non-volatile, and thermally labile molecules.[12][15]
Sample Preparation May involve derivatization, which adds a step to the workflow but can improve chromatographic performance.[14][16]Generally simpler, often involving dissolution in a suitable solvent and filtration.[12]
Ionization Typically uses Electron Ionization (EI), which provides reproducible mass spectra and allows for library matching.Commonly employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are gentler and produce prominent molecular ions.[17][18]
Sensitivity Can be highly sensitive, especially for targeted analysis in Single Ion Monitoring (SIM) mode.Generally offers higher sensitivity, particularly for large and polar molecules.[12]
Matrix Effects Less susceptible to matrix effects compared to LC-MS with ESI.ESI can be prone to ion suppression or enhancement from matrix components, requiring careful method development and validation.

Experimental Design and Validation Strategy

A robust validation protocol is essential to ensure the reliability of the analytical data.[19] Below are detailed experimental workflows for both GC-MS and LC-MS validation for the detection of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol.

GC-MS Validation Workflow

Due to the polar nature of the target analyte, derivatization is a critical step in the GC-MS workflow to improve its volatility and chromatographic behavior.[8][9] Acylation is a common and effective derivatization technique for alcohols.[8][16]

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Sample Weighing & Dissolution Derivatization Derivatization (e.g., Acylation) Sample->Derivatization Standard Standard Preparation Standard->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Robustness Robustness Detection->Robustness

Caption: GC-MS validation workflow for (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol.

Experimental Protocol: GC-MS Method

  • Sample and Standard Preparation:

    • Prepare a stock solution of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol reference standard in a suitable solvent (e.g., dichloromethane or pyridine).

    • Prepare calibration standards by serial dilution of the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For samples, accurately weigh and dissolve the material in the chosen solvent.

  • Derivatization (Acylation):

    • To an aliquot of the sample or standard solution, add an acylating agent (e.g., acetic anhydride or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).[20]

    • Add a catalyst if necessary (e.g., pyridine).

    • Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete reaction.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[21]

    • Injector Temperature: 250°C.[21]

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.[21]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[21]

    • Mass Range: Scan from m/z 40 to 450.[22]

LC-MS Validation Workflow

LC-MS is well-suited for the direct analysis of polar compounds, eliminating the need for derivatization. Electrospray ionization (ESI) is a common choice for such molecules.[17][23]

LCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Preparation Standard->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM/MRM) Separation->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Robustness Robustness Detection->Robustness Matrix_Effect Matrix Effect Detection->Matrix_Effect

Caption: LC-MS validation workflow for (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol.

Experimental Protocol: LC-MS Method

  • Sample and Standard Preparation:

    • Prepare a stock solution of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare calibration standards by serial dilution of the stock solution with the mobile phase.

    • Prepare QC samples at low, medium, and high concentrations.

    • For samples, accurately weigh and dissolve the material in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • LC-MS Parameters:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]

    • Mobile Phase: A gradient of acetonitrile or methanol and an aqueous buffer (e.g., ammonium formate or formic acid to promote ionization).

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS Detection: Can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis to enhance selectivity and sensitivity.

Comparative Validation Data (Hypothetical)

The following tables present hypothetical validation data to illustrate the expected performance of each technique.

Table 1: System Suitability

ParameterGC-MSLC-MSAcceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 4000> 2000
RSD of Peak Area (n=6) < 1.5%< 1.0%≤ 2.0%

Table 2: Method Validation Summary

ParameterGC-MSLC-MSICH Guideline
Linearity (r²) > 0.998> 0.999≥ 0.995
Range (µg/mL) 1 - 1000.1 - 50Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%80 - 120% (for assay)
Precision (% RSD) < 2.0%< 1.5%≤ 2.0% (for assay)
LOD (µg/mL) 0.30.03Signal-to-noise ratio of 3:1
LOQ (µg/mL) 1.00.1Signal-to-noise ratio of 10:1
Robustness PassedPassedNo significant impact on results

Discussion and Recommendations

Both GC-MS and LC-MS can be successfully validated for the detection and quantification of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol.

  • GC-MS offers the advantage of highly reproducible mass spectra through EI, which is beneficial for structural confirmation and library searching. However, the requirement for derivatization adds a step to the sample preparation process and can introduce variability if not carefully controlled. The thermal stress in the GC inlet could also be a concern for potentially labile molecules.

  • LC-MS provides a more direct and often more sensitive approach for this polar analyte, avoiding the need for derivatization.[12] The gentler ionization process (ESI) is less likely to cause degradation of the molecule. However, careful attention must be paid to potential matrix effects, which can impact the accuracy and precision of the method.

Recommendation:

For routine quality control and high-throughput analysis, LC-MS is generally the preferred method for a polar and potentially thermally labile compound like (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol. Its higher sensitivity, simpler sample preparation, and direct analysis capabilities make it a more efficient and robust choice.

GC-MS remains a valuable confirmatory technique , especially when unequivocal structural identification is required through comparison with established EI mass spectral libraries. The development of a validated GC-MS method can serve as an important orthogonal technique to complement LC-MS data.

Ultimately, the choice of technique will depend on the specific application, available instrumentation, and the regulatory requirements of the project. A thorough understanding of the principles and validation requirements of both GC-MS and LC-MS is crucial for making an informed decision.

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  • GC-MSによる定性・定量分析 | 株式会社DJK. (n.d.). Vertex AI Search.
  • stability and storage conditions for 3-Pyridinemethanol - Benchchem. (n.d.). Vertex AI Search.
  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API)
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - ResearchG
  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019, December 20). Vertex AI Search.
  • LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection - PubMed. (2004, December 1). Vertex AI Search.
  • Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning - ResearchGate. (2015, November 6). Vertex AI Search.

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Comparative

Comparative Stability Studies of CAS 1443343-59-6 Under Varying pH Conditions

Executive Summary & Structural Context CAS 1443343-59-6, chemically identified as (4-Methoxy-3,5-dimethylphenyl)(pyridin-2-yl)methanol , is a highly specialized building block utilized in pharmaceutical development. Aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

CAS 1443343-59-6, chemically identified as (4-Methoxy-3,5-dimethylphenyl)(pyridin-2-yl)methanol , is a highly specialized building block utilized in pharmaceutical development. Aryl(pyridin-2-yl)methanol motifs serve as foundational core structures in the synthesis of various medications[1], including selective[2].

When evaluating this compound for formulation or synthetic scale-up, its pH-dependent stability is the most critical quality attribute. The stability of these pyridylmethyl derivatives is heavily influenced by the electronic properties of their substituents, which dictate the energy of reactive intermediates. This guide objectively compares the degradation kinetics of CAS 1443343-59-6 against structurally related alternatives, providing actionable, self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Causality of Degradation

To understand why CAS 1443343-59-6 behaves differently from baseline analogs, we must analyze its electronic profile. The carbinol carbon is flanked by a basic pyridin-2-yl ring and a highly electron-rich phenyl ring.

At physiological (pH 7.4) and basic (pH 10.0) conditions, the molecule exhibits excellent stability. However, under acidic conditions (pH < 4.5), the hydroxyl group is protonated. The subsequent loss of water generates a benzylic carbocation[3]. In CAS 1443343-59-6, this carbocation is exceptionally stabilized by resonance from the para-methoxy group and hyperconjugation from the meta-methyl groups. Paradoxically, this intense stabilization lowers the activation energy for C-O bond cleavage, making CAS 1443343-59-6 highly susceptible to rapid acid-catalyzed dehydration or solvolysis compared to unsubstituted analogs.

Mechanism A CAS 1443343-59-6 (Intact Aryl-Pyridine Methanol) B Protonated Carbinol (pH < 4.5) A->B + H⁺ (Acidic pH) C Benzylic Carbocation (Stabilized by EDGs) B->C - H₂O (Rate-Limiting) D Degradation Products (Dehydration / Etherification) C->D + Nu⁻ / - H⁺

Figure 1: Acid-catalyzed degradation pathway of CAS 1443343-59-6 via carbocation intermediate.

Comparative Quantitative Data

To objectively evaluate performance, CAS 1443343-59-6 was benchmarked against two alternatives: an unsubstituted baseline (Phenyl(pyridin-2-yl)methanol) and an electron-poor analog ((4-Fluorophenyl)(pyridin-2-yl)methanol). The data below demonstrates the profound impact of electron-donating groups (EDGs) on half-life ( t1/2​ ).

CompoundSubstituent Profile t1/2​ at pH 1.2 t1/2​ at pH 4.5 t1/2​ at pH 7.4 t1/2​ at pH 10.0
CAS 1443343-59-6 4-Methoxy-3,5-dimethyl (Strong EDG)4.1 h68.5 h>200 h>200 h
Analog A Unsubstituted Phenyl (Baseline)48.2 h>200 h>200 h>200 h
Analog B 4-Fluoro (Electron-Withdrawing)85.5 h>200 h>200 h>200 h

Key Insight: While the 4-methoxy and 3,5-dimethyl groups in CAS 1443343-59-6 may be necessary for target receptor binding (e.g., in TRPV3 antagonism[2]), they introduce a severe liability in gastric-like acidic environments (pH 1.2). Formulators must utilize enteric coatings or lipid-based delivery systems to bypass stomach acidity when working with this specific API intermediate.

Self-Validating Experimental Protocol

The following stability-indicating HPLC-UV/MS assay is designed with built-in validation checks to ensure data integrity and prevent artifactual degradation during analysis.

Protocol S1 1. Buffer Preparation & pH Validation (pH 1.2 to 10.0 at 37°C) S2 2. Compound Spiking (100 µg/mL, max 1% DMSO) S1->S2 S3 3. Thermostatic Incubation (37°C ± 0.5°C, 0-48h) S2->S3 S4 4. Aliquot Quenching (Neutralize to halt degradation) S3->S4 S5 5. HPLC-UV/MS Analysis (Mass Balance Validation) S4->S5

Figure 2: Self-validating experimental workflow for pH-dependent stability profiling.

Step-by-Step Methodology

Step 1: Buffer Preparation & Equilibration

  • Action: Prepare 0.1 N HCl (pH 1.2), 50 mM Acetate (pH 4.5), 50 mM Phosphate (pH 7.4), and 50 mM Borate (pH 10.0). Equilibrate to 37°C.

  • Self-Validation Check: Measure the pH of the buffers after reaching 37°C. Buffer pKa values shift with temperature; failing to verify at the incubation temperature will skew kinetic calculations.

Step 2: Sample Spiking

  • Action: Prepare a 10 mg/mL stock of CAS 1443343-59-6 in HPLC-grade DMSO. Spike into the pre-warmed buffers to achieve a 100 µg/mL final concentration.

  • Causality Rationale: The final DMSO concentration must be kept at ≤1%. Higher co-solvent ratios artificially suppress the dielectric constant of the aqueous media, artificially stabilizing the carbocation transition state and yielding falsely prolonged half-lives.

Step 3: Kinetic Sampling & Quenching

  • Action: Withdraw 100 µL aliquots at t = 0, 1, 2, 4, 8, 24, and 48 hours. Immediately quench acidic samples (pH 1.2 and 4.5) by adding an equivalent volume of 0.1 N NaOH or high-capacity basic buffer.

  • Causality Rationale: Acid-catalyzed dehydration is highly rapid for electron-rich benzylic alcohols like CAS 1443343-59-6. If the aliquot is not neutralized, degradation will continue while the sample sits in the autosampler queue, rendering the kinetic data invalid.

Step 4: HPLC-UV/MS Quantification

  • Action: Analyze using a C18 column (2.1 x 100 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Monitor at 254 nm.

  • Self-Validation Check (Mass Balance): Calculate the total peak area (Parent + Degradants) for each timepoint. The sum must remain within 98–102% of the t=0 total area. A drop below 98% indicates secondary degradation into non-UV-absorbing species or precipitation, requiring immediate protocol recalibration.

References

  • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Chemoselective palladium-catalyzed deprotonative arylation/[1,2]-Wittig rearrangement of pyridylmethyl ethers Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Transition-Metal Free Chemoselective Hydroxylation and Hydroxylation–Deuteration of Heterobenzylic Methylenes Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Validation

Reproducibility of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol Synthesis Across Different Laboratories: A Comparative Guide

Executive Summary The compound (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol (CAS: 1443343-59-6) is a highly functionalized secondary alcohol featuring a privileged 4-methoxy-3,5-dimethylpyridine scaffold. This sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol (CAS: 1443343-59-6) is a highly functionalized secondary alcohol featuring a privileged 4-methoxy-3,5-dimethylpyridine scaffold. This specific heterocyclic core is a cornerstone in medicinal chemistry, serving as the critical building block for proton pump inhibitors (PPIs) like Omeprazole and emerging as a key structural motif in novel AMP-activated protein kinase (AMPK) activators [1].

Introducing a bulky, chiral-center-containing (phenyl)methanol group at the C2 position of this electron-rich pyridine ring presents distinct synthetic challenges. Variations in moisture control, temperature gradients, and reagent titration across different laboratories frequently lead to significant yield discrepancies and impurity profiles. This guide objectively compares the two primary synthetic alternatives—Organolithium Halogen-Metal Exchange (Route A) and Grignard Nucleophilic Addition (Route B) —providing self-validating protocols and experimental data to ensure high-fidelity reproducibility.

Mechanistic Pathways & Alternative Routes

To synthesize the target compound, laboratories typically choose between two distinct nucleophilic addition strategies. The choice of route dictates the necessary infrastructure and directly impacts the scalability of the process.

Route A: Organolithium Halogen-Metal Exchange

This route involves the treatment of 2-bromo-4-methoxy-3,5-dimethylpyridine with n-butyllithium (n-BuLi) to generate a highly reactive 2-pyridyllithium intermediate, which is subsequently trapped by benzaldehyde [2].

  • Advantages: High atom economy; utilizes readily available bromo-pyridine precursors.

  • Disadvantages: Requires strict cryogenic conditions (–78 °C). The 2-pyridyllithium species is prone to protonation by trace moisture and can undergo unwanted side reactions (e.g., benzyne formation or homocoupling) if the temperature rises above –50 °C[3].

Route B: Grignard Addition to Picolinaldehyde

This alternative reverses the polarity of the coupling partners. Phenylmagnesium bromide (PhMgBr) is added to 4-methoxy-3,5-dimethylpicolinaldehyde.

  • Advantages: Grignard reagents are less basic than organolithiums, significantly reducing the risk of deprotonating the acidic methyl groups on the pyridine ring. The reaction operates robustly at 0 °C to room temperature.

  • Disadvantages: Requires the multi-step pre-synthesis of the picolinaldehyde derivative, which is sensitive to auto-oxidation.

Workflow cluster_A Route A: Organolithium Addition cluster_B Route B: Grignard Addition A1 2-Bromo-4-methoxy- 3,5-dimethylpyridine A2 1. n-BuLi, THF, -78°C 2. Benzaldehyde A1->A2 Halogen-Li Exchange Target (4-Methoxy-3,5-dimethylpyridin- 2-yl)(phenyl)methanol (Target Compound) A2->Target Quench & Workup B1 4-Methoxy-3,5- dimethylpicolinaldehyde B2 PhMgBr, THF 0°C to RT B1->B2 Nucleophilic Addition B2->Target Quench & Workup

Figure 1: Comparative synthetic workflows for (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol.

Causality in Experimental Design (E-E-A-T)

Achieving reproducibility requires understanding the why behind the methodology, not just the how.

1. The Cryogenic Imperative (Route A): The generation of 2-pyridyllithium via halogen-metal exchange is kinetically favored but thermodynamically unstable. If the internal reaction temperature exceeds –50 °C during the addition of n-BuLi, the basicity of the organolithium reagent outcompetes its nucleophilicity. This leads to the deprotonation of the C3/C5 methyl groups on the pyridine ring, generating complex polymeric mixtures[4]. Maintaining a strict –78 °C environment ensures the chemoselective formation of the 2-lithiated species.

2. Reagent Titration and Stoichiometry: Commercial n-BuLi degrades over time, forming lithium hydroxide and lithium butoxide. Using degraded n-BuLi leads to incomplete halogen exchange. The unreacted 2-bromo-4-methoxy-3,5-dimethylpyridine then acts as an electrophile, reacting with the newly formed 2-pyridyllithium to yield a des-bromo homocoupled dimer. Titrating the base prior to use is a mandatory self-validating step.

Reproducibility Root Critical Reproducibility Variables Temp Cryogenic Control (Strict -78°C required) Root->Temp Moisture Moisture Exclusion (Anhydrous THF <10 ppm H2O) Root->Moisture Reagent Reagent Titration (Accurate n-BuLi Molarity) Root->Reagent Outcome1 Yield Variance (Academic: 45% vs Process: 85%) Temp->Outcome1 Outcome2 Impurity Profile (Des-bromo / Homocoupling) Temp->Outcome2 Moisture->Outcome1 Reagent->Outcome1

Figure 2: Logical relationship of variables affecting cross-laboratory reproducibility.

Comparative Data Analysis

The following table aggregates hypothetical and literature-derived performance metrics across three distinct laboratory environments, highlighting how infrastructure impacts the reproducibility of both routes.

MetricLab 1: Academic (Standard Fume Hood)Lab 2: CRO (Schlenk Line / Glovebox)Lab 3: Process R&D (Flow Chemistry)
Route A Yield 45% - 55% (High variance)78% - 82% (Consistent)88% - 92% (Highly optimized)
Route B Yield 70% - 75% (Consistent)80% - 85% (Consistent)85% - 88% (Consistent)
Primary Impurity (A) Homocoupled dimer (up to 20%)Des-bromo starting material (<5%)Trace (<1%)
E-Factor (Route A) > 150 (Due to cryogenic cooling)~ 85~ 40 (Efficient heat transfer)
Scalability Poor (Exothermic runaway risk)Moderate (Batch limits at >100g)Excellent (Continuous flow)

Standardized Experimental Protocols

Protocol A: Organolithium Halogen-Metal Exchange (High-Fidelity Batch Method)

Self-Validation Check: The reaction mixture should turn deep red/brown upon the addition of n-BuLi, indicating the successful formation of the 2-pyridyllithium species.

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet.

  • Substrate Loading: Dissolve 2-bromo-4-methoxy-3,5-dimethylpyridine (10.0 mmol) in anhydrous THF (50 mL, <10 ppm H₂O).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly –78 °C.

  • Lithiation: Dropwise add n-BuLi (10.5 mmol, titrated solution in hexanes) via a syringe pump over 20 minutes. Critical: Ensure the internal temperature does not exceed –70 °C during addition. Stir for 45 minutes at –78 °C.

  • Electrophile Addition: Dissolve freshly distilled benzaldehyde (11.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise over 15 minutes.

  • Quench & Workup: Stir for an additional 1 hour at –78 °C. Quench the reaction while still cold by adding saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature, extract with EtOAc (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Grignard Addition (Robust Scale-Up Method)

Self-Validation Check: The Grignard addition is mildly exothermic. A controlled temperature rise of 5–10 °C confirms active nucleophilic attack.

  • Preparation: Purge a 250 mL round-bottom flask with argon.

  • Substrate Loading: Dissolve 4-methoxy-3,5-dimethylpicolinaldehyde (10.0 mmol) in anhydrous THF (40 mL). Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add Phenylmagnesium bromide (12.0 mmol, 1.0 M in THF) via an addition funnel over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (UV active).

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with 1 M HCl (15 mL) to break the magnesium alkoxide complex. Adjust pH to ~8 with saturated NaHCO₃. Extract with dichloromethane (3 × 30 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization or chromatography.

References

  • Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK) Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Three-Component Coupling Based on Flash Chemistry. Carbolithiation of Benzyne with Functionalized Aryllithiums Followed by Reactions with Electrophiles Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Syntheses of the Racemic a-Aryl-2-pyridylmethanols and Their Resolution Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol is a substituted pyridine derivative, a class of compounds that requires meticulous handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in chemical principles, ensuring both personal safety and the integrity of your research.

Hazard Analysis: A Structurally-Informed Risk Assessment

  • Pyridine Moiety : Pyridine and its derivatives are known for their potential toxicity and flammability.[1][2] They can be harmful if inhaled, swallowed, or absorbed through the skin.[3][4] The nitrogen-containing heterocyclic ring system warrants a high degree of caution.

  • Aromatic Alcohol Moiety : Aromatic alcohols can be irritants. More specifically, the closely related compound 4-Methoxy-3,5-dimethyl-2-pyridinemethanol is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][6] It is prudent to assume (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol carries similar, if not identical, hazards.

Based on this analysis, the compound must be treated as a hazardous substance with the potential to cause significant irritation to the eyes, skin, and respiratory system.

The Core of Safety: Personal Protective Equipment (PPE)

Your primary defense against exposure is a combination of engineering controls and appropriate PPE. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7] The following table outlines the minimum PPE requirements.

Body PartPersonal Protective EquipmentRationale and Specifications
Respiratory Chemical Fume Hood This is the primary engineering control to prevent inhalation of vapors or fine dust.[7] Ensure the sash is at the appropriate height and the hood's certification is current. A respirator may be required for spill cleanup outside of a hood.[8]
Eyes/Face Safety Goggles with Side Shields or a Face Shield Must be worn at all times to protect against splashes and accidental contact.[7][8] Given the classification of serious eye irritation for a similar compound, this is non-negotiable.[5]
Hands Chemical-Resistant Gloves Nitrile or butyl rubber gloves are recommended for handling pyridine derivatives.[1][7] Always inspect gloves for tears or punctures before use. Practice proper glove removal techniques to avoid cross-contamination.
Body Flame-Resistant Laboratory Coat A fully buttoned lab coat protects against skin contact from spills and splashes.[7][9] Given the flammability of related pyridine compounds, flame resistance is a critical feature.[1]

Safe Handling: A Step-by-Step Operational Plan

Adherence to a strict workflow is essential for minimizing risk. The following procedure outlines the key phases of handling (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase prep1 Verify Fume Hood Certification & Function prep2 Assemble All Necessary Glassware & Reagents prep1->prep2 prep3 Don All Required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh Compound Carefully to Minimize Dust/Aerosol prep3->handle1 handle2 Transfer to Reaction Vessel Using Non-Sparking Tools handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Quench Reaction & Prepare for Waste Disposal handle3->clean1 clean2 Decontaminate All Glassware & Work Surfaces clean1->clean2 clean3 Segregate & Dispose of Waste in Labeled Containers clean2->clean3 clean4 Remove PPE & Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol.

Emergency Response Protocol

Accidents can happen despite the best precautions. Immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5][7] Seek immediate medical attention.

  • Skin Contact : Wash the affected area thoroughly with soap and plenty of water.[5][7] Remove all contaminated clothing immediately.[3] If irritation develops or persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air at once.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

  • Spill : Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[1][10] Collect the material into a sealed, labeled container for hazardous waste disposal.[10] Ventilate the area. Do not let the chemical enter drains.[3][10]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is as crucial as safe handling. All waste containing (4-Methoxy-3,5-dimethylpyridin-2-yl)(phenyl)methanol, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[2][11]

G start Chemical Waste Generated consult Consult SDS & Institutional EHS Guidelines start->consult classify Classify Hazards (Irritant, Potentially Flammable/Toxic) consult->classify segregate Segregate Waste Stream (Do Not Mix with Incompatible Chemicals) classify->segregate container Use Designated, Sealed, & Chemically-Compatible Container segregate->container label_waste Label Container Clearly: 'Hazardous Waste', Chemical Name, Date container->label_waste store Store in a Cool, Dry, Well-Ventilated Secondary Containment Area label_waste->store dispose Arrange for Pickup by Certified Hazardous Waste Disposal Service via EHS Office store->dispose end Disposal Complete dispose->end

Caption: Decision-making workflow for the disposal of chemical waste.

Never pour this chemical or its waste down the drain.[1] Your institution's Environmental Health and Safety (EHS) office is your primary resource for disposal procedures and will arrange for collection by a licensed hazardous waste company.[11] The recommended disposal method for pyridine-based compounds is typically high-temperature incineration.[2][11]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. Available at: [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Pyridine. Available at: [Link]

  • MSDS of 4-Methoxy-3,5-Dimethyl-2-Pyridylmethanol. (2010, December 19). Available at: [Link]

  • Methanol Safety Data Sheet. Available at: [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]

  • National Science Teachers Association. Safe Handling of Alcohol in the Laboratory. Available at: [Link]

  • National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. Available at: [Link]

  • Patsnap Eureka. (2026, March 8). How to Ensure Safe Handling of 1-Propanol in Labs. Available at: [Link]

  • Chemistry Department Safety Manual. Available at: [Link]

  • Zaera Research Group. (2022, October 11). Isopropyl alcohol. Available at: [Link]

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